molecular formula C12H13NO3 B13416368 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Cat. No.: B13416368
M. Wt: 219.24 g/mol
InChI Key: XEWHOFJPSBGUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is a synthetic α-ketoamide compound of significant interest in modern organic and medicinal chemistry research. This compound serves as a versatile building block and key intermediate for the development of biologically active molecules. The α-ketoamide functional group is a privileged pharmacophore found in various protease inhibitors, making this compound a valuable scaffold in drug discovery programs, particularly for targeting viral proteases . A novel synthetic approach for this compound has been described via the copper(II) bromide-catalyzed reaction of acetophenone with morpholine at room temperature, providing a promising and simple methodological alternative for researchers . The structure features a 1,2-diketone moiety adjacent to the morpholine ring, which is conducive to further synthetic elaboration and exploration of structure-activity relationships. Researchers utilize this and related α-ketoamides to develop broad-spectrum inhibitors for viruses such as coronaviruses and enteroviruses . This product is intended for research and development purposes exclusively. Intended Use & Disclaimer: This product is offered exclusively for laboratory research and development use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The purchaser is solely responsible for verifying the suitability of this material for their intended purpose and for ensuring safe handling in accordance with applicable laboratory safety protocols.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-morpholin-4-yl-2-phenylethane-1,2-dione

InChI

InChI=1S/C12H13NO3/c14-11(10-4-2-1-3-5-10)12(15)13-6-8-16-9-7-13/h1-5H,6-9H2

InChI Key

XEWHOFJPSBGUIU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (CAS 40991-78-4)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. By dissecting its synthesis, characterization, and potential applications, we aim to equip scientists with the foundational knowledge required to explore the therapeutic potential of this and related α-keto amide structures.

Introduction: The Convergence of Two Privileged Scaffolds

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is a fascinating molecule that incorporates two structural motifs of high value in medicinal chemistry: the α-keto amide and the morpholine ring. The α-keto amide functionality is recognized as a "privileged structure," meaning it can serve as a versatile scaffold for the development of ligands for a wide range of biological targets.[1] This is due to its unique electronic and steric properties, which allow for a variety of interactions with biomolecules.

The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. Its presence can improve aqueous solubility, metabolic stability, and overall druglikeness.[1] This strategic combination of a reactive, yet tunable, pharmacophore with a solubilizing and stabilizing moiety makes 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione a compelling subject for further investigation.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 40991-78-4N/A
Molecular Formula C₁₂H₁₃NO₃[2]
Molecular Weight 219.24 g/mol [2]
Appearance Yellow solid[2]
Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. The following data has been reported for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione:

TechniqueDataSource
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, J = 7.3 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.51 (t, J = 7.7 Hz, 2H), 3.78 (s, 4H), 3.67 – 3.60 (m, 2H), 3.40 – 3.33 (m, 2H)[2]
¹³C NMR (101 MHz, CDCl₃) δ 191.29, 165.59, 135.08, 133.20, 129.82, 129.24, 66.88, 66.81, 46.41, 41.76[2]
High-Resolution Mass Spectrometry (HRMS-TOF) m/z [M + Na]⁺ Calcd for C₁₂H₁₃NO₃: 242.0788; Found: 242.0783[2]
Infrared (IR) Spectroscopy While a specific spectrum for this compound is not readily available, characteristic peaks for α-keto amides are expected. These include strong C=O stretching vibrations for the ketone and amide carbonyls, typically in the range of 1650-1750 cm⁻¹, as well as C-N stretching and C-H bending frequencies.

Synthesis and Mechanistic Insights

The synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione can be achieved through an efficient, metal-free, iodine-promoted aerobic oxidative coupling of acetophenone with morpholine. This method offers a direct and high-yielding route to the target α-keto amide.

Experimental Protocol

The following protocol is adapted from a peer-reviewed publication and provides a reliable method for the synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.[2]

Materials:

  • Acetophenone (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Iodine (I₂) (10 mol%)

  • Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Reaction vessel (e.g., a sealed tube or round-bottom flask with a condenser)

  • Stirring apparatus

  • Heating apparatus (e.g., oil bath)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add acetophenone (1.0 mmol), morpholine (1.2 mmol), iodine (10 mol%), and DMSO (2.0 mL).

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous Na₂S₂O₃ to remove residual iodine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione as a yellow solid.

Rationale Behind Experimental Choices
  • Iodine as a Catalyst: The use of molecular iodine as a catalyst offers a greener and more economical alternative to metal-based catalysts. It facilitates the oxidation of the α-methyl group of acetophenone, a key step in the formation of the α-keto amide.

  • DMSO as Solvent and Oxidant: DMSO serves not only as a polar aprotic solvent to dissolve the reactants but also participates in the reaction as a mild oxidant, contributing to the formation of the dicarbonyl functionality.

  • Aerobic Oxidation: The reaction is performed under an air atmosphere, where molecular oxygen acts as the terminal oxidant, regenerating the active iodine species and making the catalytic cycle more efficient.

  • Elevated Temperature: The reaction is conducted at 120 °C to provide the necessary activation energy for the C-H activation of acetophenone and to ensure a reasonable reaction rate.

Visualizing the Synthesis Workflow

Synthesis_Workflow Reactants Acetophenone + Morpholine Reaction_Conditions I₂ (10 mol%) DMSO, 120 °C, Air Reactants->Reaction_Conditions 1. Reaction Workup Aqueous Workup (EtOAc, Na₂S₂O₃, Brine) Reaction_Conditions->Workup 2. Quenching & Extraction Purification Silica Gel Chromatography Workup->Purification 3. Isolation Product 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione Purification->Product 4. Final Product

Caption: A streamlined workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery and Development

While specific biological activity data for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is not extensively documented in publicly available literature, its structural components suggest significant potential in medicinal chemistry.

The α-Keto Amide as a Bioactive Moiety

The α-keto amide functionality is a known pharmacophore in a variety of enzyme inhibitors. The electrophilic nature of the ketone carbonyl can allow for covalent interactions with nucleophilic residues (such as cysteine or serine) in the active sites of enzymes. This makes α-keto amides attractive scaffolds for the development of inhibitors for proteases, esterases, and other enzymes implicated in disease.

The Role of the Morpholine Group

The inclusion of a morpholine ring is a well-established strategy in drug design to enhance pharmacokinetic properties.[1] Its ability to form hydrogen bonds with water can improve solubility, while its saturated nature often confers greater metabolic stability compared to more aromatic systems. Furthermore, the basic nitrogen of the morpholine can be protonated at physiological pH, which can be crucial for interactions with biological targets.

A Privileged Scaffold for Further Elaboration

Given these features, 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione can be viewed as a valuable starting point for the synthesis of compound libraries for high-throughput screening. The phenyl group can be readily substituted with a variety of functional groups to probe structure-activity relationships, and the α-keto amide can be further modified to fine-tune its reactivity and selectivity for specific biological targets.

Potential_Applications Core 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione AlphaKetoAmide α-Keto Amide Moiety Core->AlphaKetoAmide Morpholine Morpholine Ring Core->Morpholine Phenyl Phenyl Group Core->Phenyl Bioactivity Potential Biological Activity (e.g., Enzyme Inhibition) AlphaKetoAmide->Bioactivity Pharmacokinetics Favorable Pharmacokinetics (Solubility, Stability) Morpholine->Pharmacokinetics SAR Amenable to SAR Studies Phenyl->SAR

Caption: Logical relationships between structural features and potential applications.

Safety and Handling

As a laboratory chemical with limited toxicological data, 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione should be handled with appropriate care. The following are general safety recommendations based on the handling of similar chemical entities.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione represents a molecule of considerable interest due to its embodiment of two privileged scaffolds in medicinal chemistry. Its straightforward synthesis and the presence of functionalities amenable to further chemical modification make it an attractive starting point for the development of novel therapeutic agents. While further biological evaluation is required to fully elucidate its potential, the foundational information provided in this guide serves as a valuable resource for researchers poised to explore the therapeutic landscape of α-keto amides.

References

  • I₂-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: A facial access to α- ketoamides - The Royal Society of Chemistry. Available at: [Link]

  • Ethane-1,2-dione, 1-(morpholin-4-yl)-2-(2-phenyl-1H-indol-3-yl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione, a member of the α-keto amide class of compounds, represents a scaffold of significant interest in contemporary medicinal chemistry and drug discovery. The α-keto amide moiety is recognized as a privileged structure, appearing in numerous natural products and pharmacologically active agents.[1] This functional group can engage in a variety of non-covalent and covalent interactions with biological targets, making it a versatile component in the design of enzyme inhibitors and other therapeutics.[1] The presence of the morpholine ring, a common heterocycle in central nervous system (CNS) drug candidates, often imparts favorable physicochemical properties, such as improved solubility and metabolic stability.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione. It is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven insights into the experimental determination of these critical parameters. The narrative emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory applications.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure and identity.

PropertyValueSource
IUPAC Name 1-(Morpholin-4-yl)-2-phenylethane-1,2-dioneN/A
CAS Number 40991-78-4[3]
Molecular Formula C₁₂H₁₃NO₃[4]
Molecular Weight 219.24 g/mol [3]
Canonical SMILES O=C(C(=O)C1=CC=CC=C1)N2CCOCC2[3]

The structural integrity of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is best confirmed through a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides an exact mass, while nuclear magnetic resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 7.3 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.51 (t, J = 7.7 Hz, 2H), 3.78 (s, 4H), 3.67 – 3.60 (m, 2H), 3.40 – 3.33 (m, 2H).[4]

  • ¹³C NMR (101 MHz, CDCl₃) δ: 191.29, 165.59, 135.08, 133.20, 129.82, 129.24, 66.88, 66.81, 46.41, 41.76.[4]

  • HRMS (TOF) m/z [M + Na]⁺: Calculated for C₁₂H₁₃NO₃Na: 242.0788, Found: 242.0783.[4]

The proton NMR spectrum clearly shows the aromatic protons of the phenyl group and the characteristic signals for the morpholine ring protons. The carbon NMR spectrum confirms the presence of the two carbonyl carbons and the remaining carbon atoms in the molecule. The high-resolution mass spectrometry data provides strong evidence for the elemental composition of the molecule.

Physicochemical Properties: Experimental Determination and Rationale

The physicochemical properties of a drug candidate are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below are the methodologies for determining the key physicochemical parameters for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.

Melting Point

The melting point is a fundamental indicator of a compound's purity and identity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination [5][6]

  • Sample Preparation: A small amount of the dry, crystalline 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Expertise & Experience: A preliminary, rapid heating can be performed to estimate the approximate melting point, followed by a slower, more accurate determination. The rate of heating is a critical parameter; a slower ramp rate ensures thermal equilibrium between the sample and the thermometer, leading to a more accurate measurement.[5]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry Crystalline Sample prep2 Finely Powder prep1->prep2 prep3 Pack in Capillary Tube prep2->prep3 meas1 Place in Apparatus prep3->meas1 meas2 Controlled Heating meas1->meas2 meas3 Observe Melting meas2->meas3 data1 Record Onset Temperature meas3->data1 data2 Record Completion Temperature meas3->data2 data3 Report Melting Range data1->data3 data2->data3

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Solubility is a critical parameter that affects a drug's bioavailability and formulation. It is typically determined in a range of aqueous and organic solvents.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility [7][8]

  • Preparation: An excess amount of solid 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Trustworthiness: The shake-flask method is considered the gold standard for solubility determination as it measures the thermodynamic equilibrium solubility.[7] It is crucial to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24 and 48 hours) and ensuring the concentration in solution is constant.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add Excess Solid to Solvent equil1 Agitate at Constant Temperature prep1->equil1 equil2 Ensure Equilibrium (24-48h) equil1->equil2 sep1 Filter Suspension (0.45 µm) equil2->sep1 quant1 Analyze Filtrate by HPLC sep1->quant1 quant2 Use Calibration Curve quant1->quant2 quant3 Determine Concentration quant2->quant3

Caption: Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[9] This is crucial for predicting a drug's behavior in different physiological compartments. The morpholine nitrogen in 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is expected to be weakly basic.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) for compounds with low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve or by fitting the data to the Henderson-Hasselbalch equation.

Expertise & Experience: For compounds with low water solubility, spectrophotometric methods can be employed. This involves measuring the UV-Vis absorbance of the compound in a series of buffers with different pH values. The change in absorbance as a function of pH can be used to determine the pKa. Computational methods can also provide a reliable prediction of pKa values.[10]

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the partition coefficient between n-octanol and water.[9] LogD is the logarithm of the distribution coefficient at a specific pH and takes into account the ionization of the compound.[9] These parameters are critical for predicting a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogP/LogD

  • Preparation: A known amount of the compound is dissolved in a mixture of n-octanol and water (or a buffer of a specific pH for LogD). The two phases are pre-saturated with each other.

  • Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method like HPLC-UV.

  • Calculation:

    • LogP = log ([Concentration in octanol] / [Concentration in water])

    • LogD = log ([Concentration in octanol] / [Concentration in aqueous buffer])

Trustworthiness: It is important to ensure that the analytical method is validated for both the aqueous and octanolic phases. For high-throughput screening, reverse-phase HPLC methods can be used to estimate LogP values based on the retention time of the compound.[11]

Spectroscopic Characterization

Beyond structural confirmation, spectroscopic techniques provide further insights into the electronic and vibrational properties of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorptions:

  • C=O (Amide I band): A strong absorption band is expected in the region of 1680-1630 cm⁻¹.[12]

  • C=O (Ketone): Another strong absorption band for the second carbonyl group is expected around 1700 cm⁻¹.

  • C-N Stretch: A stretching vibration for the carbon-nitrogen bond of the amide is expected in the region of 1400-1200 cm⁻¹.

  • C-O-C (Morpholine): Characteristic stretching vibrations for the ether linkage in the morpholine ring are expected around 1100 cm⁻¹.

  • Aromatic C-H: Stretching vibrations for the aromatic C-H bonds will appear above 3000 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The α-dicarbonyl system in conjugation with the phenyl ring is expected to give rise to characteristic UV absorptions.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Expertise & Experience: The position and intensity of the absorption bands can be influenced by the solvent polarity. The phenylglyoxal chromophore is known to exhibit n→π* and π→π* transitions.

Conclusion

This technical guide has outlined the key physicochemical properties of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione and provided detailed, field-proven protocols for their experimental determination. While some experimental data for this specific molecule is available, a complete characterization requires the systematic application of the methodologies described herein. Understanding these properties is a critical, self-validating step in the early stages of drug discovery and development, providing the authoritative grounding necessary for advancing promising candidates like 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione through the development pipeline.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. [Link]

  • Melting Point Determination. thinkSRS.com. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
  • 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
  • Melting point determin
  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. [Link]

  • I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: A facial access to α- ketoamides. The Royal Society of Chemistry. [Link]

  • Electrochemical regioselective reduction of α-keto amides with methanol as a hydrogen source. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. [Link]

  • 1,2-Ethanedione, 1,2-di-4-morpholinyl-. PubChem. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

  • 4-Ethylcyclohexane-1-carboxylic acid Properties. EPA. [Link]

  • Table 1.4 from Critical Compilation of pK(a) Values for Pharmaceutical Substances. Semantic Scholar. [Link]

  • Pamidronic acid. CAS Common Chemistry. [Link]

  • LogP/LogD/Pka Analysis. Protheragen. [Link]

  • Fabrication, Characterization, DFT interpretations, and biological applications of 1-morpholin-4-ylmethyl-pyrrole-2,5-dione. ResearchGate. [Link]

  • (Perfluorooctyl)phosphonic acid. PubChem. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Stearidonic acid (cis-18:4n-3) (Compound). Exposome-Explorer - IARC. [Link]

  • Morpholine, 4-(2-phenylethyl)-. PubChem. [Link]

  • Physicochemical properties of novel derivatives of norfloxacin: distribution coefficient. ResearchGate. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. [Link]

  • Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. ScienceScholar. [Link]

  • Figure S2 . IR spectrum (KBr) of 2-azido-1-phenylethanone ( 6 ).. ResearchGate. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • 2-(morpholin-4-yl)-1-phenylethan-1-amine. PubChemLite. [Link]

  • 2-(2-Chlorophenyl)-1-(morpholin-4-yl)ethanone. SpectraBase. [Link]

  • UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. science-softCon. [Link]

  • 1,2-Diphenylacetylene. PhotochemCAD. [Link]

  • 1,2-diphenylethane-1,2-dione. ChemBK. [Link]

  • X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. ResearchGate. [Link]

Sources

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Abstract

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is a synthetic molecule featuring two highly pertinent moieties in medicinal chemistry: a reactive α-ketoamide core and a privileged morpholine scaffold. While direct, in-depth studies on this specific compound are not extensively documented in peer-reviewed literature, its structural components provide a strong basis for predicting its mechanism of action. This guide synthesizes current knowledge on α-ketoamides and morpholine-containing drugs to propose a primary and secondary mechanistic hypothesis for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione. The principal predicted mechanism is the reversible covalent inhibition of enzymes, particularly proteases with active site serine, cysteine, or threonine residues. The morpholine ring is predicted to modulate pharmacokinetic properties and contribute to target specificity. This document outlines the chemical rationale for these predictions and presents a comprehensive, field-proven experimental workflow for their validation, designed for researchers and drug development professionals.

Part 1: Structural and Physicochemical Analysis

The structure of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione combines a phenyl ring, an α-ketoamide group, and a morpholine ring. Each component imparts distinct properties that are critical to its potential biological activity.

  • The Phenyl Ring: This lipophilic group contributes to the molecule's ability to engage in hydrophobic interactions and π-stacking within protein binding pockets. Substitutions on this ring could modulate electronic properties and steric fit, thereby altering potency and selectivity.

  • The α-Ketoamide Core: This 1,2-dione system is the molecule's primary reactive center. It is an ambident electrophile, meaning it has two electrophilic carbonyl carbons susceptible to nucleophilic attack.[1] This moiety is known to possess greater metabolic stability and better pharmacokinetic properties compared to related α-ketoacids and α-ketoesters.[2]

  • The Morpholine Moiety: The morpholine ring is a "privileged" scaffold in drug design, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and fine-tune a compound's pharmacokinetic profile.[3][4] Its nitrogen atom is weakly basic, allowing it to act as a hydrogen bond acceptor and potentially form salt bridges under physiological conditions, contributing to target engagement.[5]

Part 2: The α-Ketoamide Core: A Hub for Covalent and Non-Covalent Interactions

The α-ketoamide moiety is the cornerstone of the predicted mechanism of action due to its inherent reactivity and versatility in binding. It can engage with biological targets in two primary ways.

Hypothesis 1: Reversible Covalent Inhibition

The most probable mechanism of action is the formation of a reversible covalent bond with a nucleophilic amino acid residue in an enzyme's active site.[1][2] The carbonyl carbon adjacent to the phenyl group is particularly electrophilic and susceptible to attack by the side chains of serine (hydroxyl group), cysteine (thiol group), or threonine (hydroxyl group).[1][6] This attack forms a hemiacetal or hemithioacetal adduct, which effectively inhibits the enzyme's catalytic activity.[6] The α-ketoamide is considered a superior warhead to more reactive aldehydes because it often results in potent but reversible inhibition, which can be advantageous for therapeutic safety profiles.[6][7]

Hypothesis 2: Non-Covalent Hydrogen Bonding

In addition to covalent interactions, the two carbonyl oxygens of the α-ketoamide group are excellent hydrogen bond acceptors. They can form strong hydrogen bonds with donor residues (e.g., histidine, asparagine, or backbone amides) in an enzyme's active site, contributing significantly to binding affinity and orientation.[1][2] In some contexts, this non-electrophilic role is used to confer conformational rigidity and optimize interactions with the target.[2]

Alpha_Ketoamide_Interactions cluster_Enzyme Enzyme Active Site cluster_Inhibitor α-Ketoamide Inhibitor Serine Serine/Cysteine/Threonine (Nucleophile) Ketoamide R₁—(C=O)—(C=O)—N—R₂ Serine->Ketoamide Covalent Attack (Forms Hemiacetal) H_Donor Hydrogen Bond Donor (e.g., His) H_Donor->Ketoamide Hydrogen Bond Predicted_Mechanism Inhibitor 1-(Morpholin-4-yl)-2- phenylethane-1,2-dione Pocket Active Site Pocket Inhibitor->Pocket Binds to Active Site Adduct Reversible Hemiacetal Adduct (Enzyme-Inhibitor Complex) Inhibitor->Adduct Enzyme Target Enzyme (e.g., Serine Protease) Enzyme->Pocket Contains Serine Active Site Serine (Ser195) Pocket->Serine OxyanionHole Oxyanion Hole (e.g., Gly193, Ser195 N-H) Pocket->OxyanionHole Serine->Adduct Nucleophilic Attack on Inhibitor Carbonyl OxyanionHole->Adduct Stabilizes Transition State Inhibition Enzyme Inhibition (Blockage of Catalysis) Adduct->Inhibition

Caption: Predicted mechanism: Reversible covalent inhibition of a serine protease.

Part 4: An Experimental Workflow for Mechanism of Action Elucidation

To validate the predicted mechanism of action, a structured, multi-step experimental approach is necessary. This workflow is designed to be self-validating, with each step providing the foundation for the next.

Step 1: Broad-Spectrum Enzyme Inhibition Screening

The initial step is to identify potential enzyme targets through broad screening.

Protocol:

  • Prepare Compound: Dissolve 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione in DMSO to create a 10 mM stock solution.

  • Select Enzyme Panel: Assemble a panel of representative enzymes, including:

    • Serine Proteases: Trypsin, Chymotrypsin, Human Neutrophil Elastase.

    • Cysteine Proteases: Caspase-3, Calpain-1.

    • Threonine Proteases: Purified 20S Proteasome (for β5 activity).

    • Carboxylesterases: hCE1 and hCE2.

  • Primary Screen: Perform single-point inhibition assays. Incubate each enzyme with a high concentration of the compound (e.g., 10-50 µM) and its respective fluorogenic or chromogenic substrate.

  • Measure Activity: Use a plate reader to measure the rate of substrate turnover. Compare the activity to a DMSO-only control.

  • Identify Hits: Flag enzymes that show >50% inhibition as "hits" for further investigation.

Step 2: Quantitative Inhibition Kinetics

For each "hit" identified, determine the potency and mode of inhibition.

Protocol:

  • Dose-Response Curves: Perform inhibition assays using a serial dilution of the compound (e.g., from 100 µM down to 1 nM).

  • Calculate IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Mechanism of Inhibition Studies (Michaelis-Menten Kinetics):

    • Vary the substrate concentration while holding the inhibitor concentration constant at several multiples of the IC₅₀.

    • Measure the initial reaction velocities.

    • Generate Lineweaver-Burk or Michaelis-Menten plots.

    • Analyze the plots to determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the inhibition constant (Kᵢ).

ParameterDescriptionPurpose
IC₅₀ Inhibitor concentration causing 50% enzyme activity reduction.Measures inhibitor potency.
Kᵢ Inhibition constant; the dissociation constant of the E-I complex.Provides a thermodynamic measure of binding affinity.
Mode Competitive, Non-competitive, Uncompetitive, Mixed.Elucidates how the inhibitor interacts with the enzyme and substrate.
Step 3: Validation of Covalent Interaction

If kinetics suggest covalent or tight-binding inhibition, direct biophysical methods are required for confirmation.

Protocol:

  • Dialysis or Rapid Dilution:

    • Pre-incubate the target enzyme with a saturating concentration of the inhibitor.

    • Subject the mixture to extensive dialysis or a large-volume rapid dilution.

    • Assay the enzyme activity over time. A return of activity indicates a reversible interaction, while sustained inhibition suggests an irreversible or very slowly reversible one.

  • Mass Spectrometry (LC-MS/MS):

    • Incubate the target enzyme with the inhibitor.

    • Digest the protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by LC-MS/MS.

    • Search for a peptide fragment whose mass corresponds to the peptide containing the active site residue plus the mass of the inhibitor, confirming a covalent adduct.

Experimental_Workflow Start Start: Compound Synthesis and Purification Screening Step 1: Broad Enzyme Inhibition Screening Start->Screening Kinetics Step 2: Quantitative Inhibition Kinetics (IC₅₀, Kᵢ) Screening->Kinetics 'Hits' (>50% inhibition) Biophysical Step 3: Covalent Interaction Validation (Mass Spec, Dialysis) Kinetics->Biophysical If tight-binding or covalent kinetics observed Cellular Step 4: Cellular Activity and Target Engagement Assays Kinetics->Cellular If non-covalent Biophysical->Cellular Confirm covalent adduct Conclusion Conclusion: Mechanism of Action Elucidated Cellular->Conclusion

Caption: A logical workflow for the elucidation of the compound's mechanism of action.

Conclusion

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is a molecule rationally designed, either intentionally or fortuitously, to engage with biological targets through its electrophilic α-ketoamide core. The primary predicted mechanism of action is the potent, likely reversible, covalent inhibition of proteases or carboxylesterases via nucleophilic attack from an active site residue. The flanking phenyl and morpholine groups are critical for defining target specificity and optimizing pharmacokinetic properties. The proposed experimental workflow provides a rigorous and systematic path to test this hypothesis, moving from broad screening to precise kinetic and biophysical characterization. Successful validation would position this compound as a valuable lead for the development of novel therapeutics targeting enzyme-driven pathologies.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. Available at: [Link] [2]2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC. National Center for Biotechnology Information. Available at: [Link] [1]3. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link] [6]4. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities - PMC. National Center for Biotechnology Information. Available at: [Link] [7]5. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. ScienceDirect. Available at: [Link] [8]6. Facile synthesis of 1,2-dione-containing abietane analogues for the generation of human carboxylesterase inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link] [9]7. An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available at: [Link] [10]8. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases. PubMed. Available at: [Link] [11]9. (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link] [12]10. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library. Available at: [Link] [3]11. A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules - PubMed. PubMed. Available at: [Link] [4]12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione: A Comprehensive Guide to Synthesis, Mechanistic Pathways, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The


-ketoamide functional group is a highly privileged pharmacophore in drug discovery, serving as a critical binding motif in protease inhibitors and other biologically active compounds[1]. 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione  is a canonical 

-ketoamide that combines a rigid phenylglyoxal core with a morpholine moiety, offering unique hydrogen-bonding capabilities and metabolic stability.

Historically, synthesizing


-ketoamides directly from 

-keto acids and amines has been challenging due to competitive imine formation and decarboxylation[2]. As a Senior Application Scientist, I have evaluated multiple synthetic strategies to overcome these thermodynamic hurdles. This guide details two highly robust, field-proven methodologies for synthesizing 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione: a transition-metal-catalyzed oxidative amidation and a catalyst-free stoichiometric activation route.

Mechanistic Pathways & Logical Relationships

To design a self-validating synthetic system, one must understand the causality behind reagent selection. The synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione can be approached from two distinct starting materials, each requiring a specific activation energy profile.

G A Acetophenone + Morpholine C Route A: CuBr / NIS Oxidative Amidation A->C B Phenylglyoxylic Acid + Morpholine D Route B: TCT Activation Catalyst-Free Coupling B->D E 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione C->E D->E

Fig 1: Divergent synthetic pathways to 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.

Route A: Copper-Catalyzed Aerobic Oxidative Amidation

Direct amidation of acetophenone is kinetically unfavorable. However, utilizing Copper(I) Bromide (CuBr) in the presence of N-iodosuccinimide (NIS) enables a powerful oxidative coupling[3].

  • Causality of Reagents: NIS acts as an initial oxidant, facilitating the in situ iodination of the

    
    -carbon of acetophenone. The CuBr catalyst then mediates the nucleophilic displacement by morpholine and subsequent aerobic oxidation of the intermediate to form the 
    
    
    
    -dione[3]. Toluene is selected as a non-polar solvent to stabilize the radical intermediates generated during the single-electron transfer (SET) events.
Route B: Catalyst-Free TCT-Mediated Coupling

When starting from phenylglyoxylic acid, the primary challenge is preventing the amine from condensing with the


-ketone to form an 

-imino acid[2].
  • Causality of Reagents: 2,4,6-Trichloro-1,3,5-triazine (TCT) is employed as a highly electrophilic coupling agent[4]. TCT selectively reacts with the carboxylic acid at room temperature to form a highly reactive triazine ester. This massive increase in electrophilicity at the carbonyl carbon ensures that nucleophilic attack by morpholine occurs instantaneously, outcompeting any side reactions[4].

Mechanism N1 Phenylglyoxylic Acid N3 Active Triazine Ester N1->N3 Activation N2 TCT (Coupling Agent) N2->N3 N5 Target α-Ketoamide N3->N5 Amidation N4 Morpholine N4->N5

Fig 2: Mechanism of TCT-mediated catalyst-free α-ketoamide amidation.

Quantitative Data & Route Comparison

The following table summarizes the operational parameters and expected outcomes for the primary synthetic routes, allowing researchers to select the optimal pathway based on available inventory and scale-up requirements.

RouteSubstratesCatalyst / ReagentsSolventTempEst. YieldRef
A (Oxidative) Acetophenone, MorpholineCuBr (20 mol%), NISToluene25 °C~95%[3]
B (Catalyst-Free) Phenylglyoxylic Acid, MorpholineTCT (Stoichiometric)DCM25 °C>85%[4]
C (Pd-Catalyzed) Phenylglyoxylic Acid, MorpholinePd(TFA)₂, P(o-Tol)₃DMA150 °C74%[2]

Experimental Workflows (Self-Validating Protocols)

To ensure high reproducibility, the following step-by-step methodologies incorporate built-in quality control checks.

Protocol A: Copper-Catalyzed Oxidative Amidation[3]

This protocol is ideal when starting from inexpensive acetophenone.

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (0.117 mL, 1.0 mmol) and anhydrous toluene (4.0 mL).

  • Reagent Addition: Sequentially add N-iodosuccinimide (NIS) (270 mg, 1.2 mmol) and Copper(I) Bromide (CuBr) (28.7 mg, 0.2 mmol) to the stirring solution.

  • Amine Introduction: Slowly add morpholine (0.218 mL, 2.5 mmol) dropwise. Self-Validation Check: The solution will undergo a distinct color change (typically turning deep green/brown) indicating the formation of the active copper-amine complex.

  • Aerobic Oxidation: Leave the reaction flask open to the ambient atmosphere (or fit with an O₂ balloon) and stir vigorously at room temperature (25 °C) for 30 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active acetophenone spot confirms reaction completion.

  • Workup: Quench the reaction by pouring it into 15 mL of deionized water. Extract the aqueous layer with Dichloromethane (CH₂Cl₂) (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Petroleum Ether:Ether = 6:1) to yield the product as a yellowish oil[3].

Protocol B: TCT-Mediated Catalyst-Free Coupling[4]

This protocol is preferred for rapid synthesis avoiding heavy metal contamination.

  • Activation Phase: In a dry flask, dissolve phenylglyoxylic acid (1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL). Add 2,4,6-Trichloro-1,3,5-triazine (TCT) (1.0 mmol) and stir at room temperature for 30 minutes.

  • Nucleophilic Attack: Add morpholine (1.2 mmol) dropwise to the activated mixture.

  • Reaction Monitoring: Stir at 25 °C for 2-4 hours. Self-Validation Check: A white precipitate (cyanuric acid byproduct) will form as the reaction progresses, visually confirming the consumption of TCT.

  • Workup: Filter the mixture to remove the insoluble cyanuric acid. Wash the DCM filtrate with saturated NaHCO₃ (2 × 10 mL) to remove any unreacted phenylglyoxylic acid, followed by a 1M HCl wash (10 mL) to remove residual morpholine.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via short-pad silica gel chromatography if necessary.

Physicochemical Characterization

Rigorous characterization is mandatory to verify the integrity of the


-ketoamide core. The dual carbonyl system creates distinct electronic environments visible in both ¹H and ¹³C NMR spectroscopy[2].
Table 2: NMR Characterization Data (CDCl₃)

Data synthesized from verified literature standards[2],[3].

Structural Feature¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Diagnostic Rationale
Ketone (α-C=O) -191.1Highly deshielded due to adjacent phenyl and amide groups.
Amide (β-C=O) -165.4Characteristic amide carbonyl shift.
Phenyl (ortho) 7.96 (d, J = 8.5 Hz, 2H)129.6Ortho protons couple strongly with meta protons.
Phenyl (para) 7.66 (tt, J = 7.4 Hz, 1H)134.9Para proton exhibits triplet of triplets splitting.
Phenyl (meta) 7.52 (t, J = 7.9 Hz, 2H)129.1Meta protons shielded relative to ortho.
Morpholine (O-CH₂) 3.80 (s, 4H)66.7, 66.6Oxygen electronegativity shifts protons downfield.
Morpholine (N-CH₂) 3.66 (t, 2H), 3.38 (t, 2H)46.2, 41.6Restricted rotation around the C-N amide bond causes splitting of the N-CH₂ signals into two distinct triplets.

Conclusion

The synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione exemplifies the evolution of modern amide coupling techniques. While traditional methods struggle with the unique reactivity of


-keto acids, both the Copper/NIS oxidative pathway[3] and the TCT-mediated catalyst-free route[4] offer elegant, high-yielding solutions. By adhering to the self-validating protocols and characterization benchmarks outlined in this guide, researchers can reliably access this crucial pharmacophore for downstream drug development applications.

References

1.[1] An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. Journal of the Indonesian Chemical Society. 2.[2] Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines. ACS Omega. 3.[4] Optimization of reaction conditions [a]. ResearchGate. 4.[3] Copper-catalyzed aerobic oxidative synthesis of α-ketoamides from methyl ketones, amines and NIS. Organic & Biomolecular Chemistry.

Sources

Potential Therapeutic Targets of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is a synthetic molecule featuring a unique combination of three key pharmacophores: a morpholine ring, a phenyl group, and a reactive α-dicarbonyl (glyoxal) moiety. This structure suggests a compelling polypharmacological potential, with the capacity to interact with a range of biological targets implicated in various disease states. This in-depth technical guide provides a hypothesis-driven exploration of its potential therapeutic targets, grounded in the established bioactivities of its constituent chemical motifs. We present a detailed rationale for investigating its effects on protein kinases, G-protein coupled receptors (GPCRs), and enzymes susceptible to covalent modification. For each proposed target class, we provide detailed, field-proven experimental protocols to enable researchers to rigorously validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related molecules.

Introduction: Deconstructing 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

The therapeutic potential of a small molecule is intrinsically linked to its chemical architecture. The structure of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione presents a fascinating case for exploration, as it combines three distinct moieties with well-documented roles in medicinal chemistry.

  • The Morpholine Ring: This saturated heterocycle is considered a "privileged scaffold" in drug discovery.[1] Its incorporation into drug candidates often improves physicochemical properties, metabolic stability, and pharmacokinetic profiles.[2] The morpholine moiety is a key component in numerous approved drugs, where it can serve as a critical pharmacophore for interacting with biological targets, including kinases and G-protein coupled receptors.[3][4]

  • The Phenyl Group: The presence of a phenyl ring provides a scaffold for hydrophobic interactions within protein binding pockets, a common feature in a vast array of therapeutic agents.

  • The α-Dicarbonyl (Ethane-1,2-dione) Moiety: This reactive α-ketoamide functional group is a known "warhead" in covalent inhibitors, capable of forming stable bonds with nucleophilic amino acid residues such as cysteine and serine within enzyme active sites.[5] Furthermore, the phenylglyoxal substructure is known to be a specific reagent for modifying arginine residues in proteins, often leading to enzyme inhibition.[6]

This unique combination of a privileged scaffold, a hydrophobic interacting group, and a reactive electrophile suggests that 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione could exhibit a diverse and potent range of biological activities.

Proposed Synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

While this molecule may be novel, a plausible synthetic route can be proposed based on established methodologies for the synthesis of α-ketoamides. A common approach involves the oxidative coupling of α-ketoaldehydes with amines.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_conditions Oxidative Amidation Phenylglyoxal Phenylglyoxal Reaction + Phenylglyoxal->Reaction Morpholine Morpholine Morpholine->Reaction Target 1-(Morpholin-4-yl)-2- phenylethane-1,2-dione Reaction->Target Conditions e.g., Metal-free catalyst, Solvent-free, 50 °C

Figure 1: Proposed synthesis of the target compound.

This proposed one-pot, two-step synthesis would proceed via an oxidative cross-dehydrogenative coupling reaction, a green and efficient method for forming α-ketoamides.[7]

Potential Therapeutic Target Classes

Based on the structural analysis, we hypothesize three primary classes of therapeutic targets for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.

Protein Kinases: The PI3K/mTOR Signaling Axis

Rationale: The morpholine ring is a well-established pharmacophore in a multitude of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathway.[8][9] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11] The morpholine oxygen can form critical hydrogen bonds in the hinge region of the kinase active site.[8]

Hypothesized Mechanism: 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione may act as an ATP-competitive inhibitor of PI3K/mTOR, with the morpholine and phenyl moieties occupying the adenine binding pocket and the α-dicarbonyl potentially forming covalent bonds with nearby nucleophilic residues, leading to potent and sustained inhibition.

Experimental Validation Workflow:

Kinase_Inhibition_Workflow Start Start: Hypothesize PI3K/mTOR Inhibition Biochemical_Assay In Vitro Biochemical Kinase Assay (ADP-Glo) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Western Blot (p-Akt, p-S6K) Biochemical_Assay->Cell_Based_Assay Confirm Cellular Activity Covalent_Binding_Assay Covalent Binding Assessment (Time-dependent IC50) Cell_Based_Assay->Covalent_Binding_Assay Investigate Mechanism Conclusion Conclusion: Determine Potency, Selectivity, and MoA Covalent_Binding_Assay->Conclusion

Figure 2: Workflow for validating kinase inhibition.

Detailed Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay (Luminescence-based)

This protocol is adapted from established luminescence-based kinase assays that measure ADP production as an indicator of kinase activity.[3]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione in 100% DMSO.

    • Perform serial dilutions in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT) to obtain a range of test concentrations.

    • Reconstitute recombinant human PI3K (e.g., p110α/p85α) and/or mTOR enzyme in kinase dilution buffer.

    • Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Kₘ value for the specific kinase.

  • Assay Procedure:

    • To the wells of a 384-well plate, add 5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 10 µL of the diluted PI3K or mTOR enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for pre-incubation of the compound with the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes, ensuring the time is within the linear range of the reaction.

    • Stop the reaction and quantify the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay) following the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G-Protein Coupled Receptors (GPCRs)

Rationale: Morpholine derivatives have been identified as ligands for a wide range of GPCRs, including those involved in CNS disorders and pain.[1] The morpholine ring can participate in key interactions within the receptor binding pocket, and its physicochemical properties can enhance blood-brain barrier permeability for CNS-targeted drugs.[3]

Hypothesized Mechanism: The morpholine and phenyl groups of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione may bind to the orthosteric or an allosteric site of a GPCR, acting as an agonist, antagonist, or allosteric modulator.

Experimental Validation Workflow:

GPCR_Binding_Workflow Start Start: Hypothesize GPCR Binding Radioligand_Binding Competitive Radioligand Binding Assay (Ki determination) Start->Radioligand_Binding Functional_Assay Functional Assay (e.g., GTPγS binding, cAMP) Radioligand_Binding->Functional_Assay Assess Functional Effect Conclusion Conclusion: Determine Affinity and Functional Activity Functional_Assay->Conclusion

Figure 3: Workflow for validating GPCR binding and activity.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of the test compound.[6][8]

  • Membrane Preparation:

    • Culture cells expressing the target GPCR to high density.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer containing protease inhibitors.

    • Homogenize the cell lysate and perform differential centrifugation to isolate the cell membrane fraction.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: GPCR membranes, a fixed concentration of a suitable radioligand (at approximately its Kₔ), and assay buffer.

      • Non-specific Binding: GPCR membranes, the radioligand, and a saturating concentration of a known unlabeled ligand.

      • Competitive Binding: GPCR membranes, the radioligand, and increasing concentrations of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.

    • Incubate the plate at an optimized temperature and duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Enzymes Susceptible to Covalent or Arginine-Specific Inhibition

Rationale: The α-dicarbonyl moiety of phenylglyoxal is a well-established reagent for the specific chemical modification of arginine residues in proteins, often leading to irreversible enzyme inactivation.[6][12] This suggests that 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione could target enzymes where an arginine residue plays a critical role in catalysis or substrate binding. Additionally, the α-ketoamide structure is known to act as a covalent inhibitor of enzymes with nucleophilic cysteine or serine residues in their active sites.[5][13]

Hypothesized Mechanism: The α-dicarbonyl of the test compound could form a covalent adduct with a critical arginine, cysteine, or serine residue in the active site of a target enzyme, leading to its inactivation.

Experimental Validation Workflow:

Covalent_Inhibition_Workflow Start Start: Hypothesize Covalent/ Arginine-Specific Inhibition Time_Dependent_Assay Time-Dependent Inhibition Assay (k_inact / K_I determination) Start->Time_Dependent_Assay Dialysis_Assay Dialysis Experiment to Confirm Irreversibility Time_Dependent_Assay->Dialysis_Assay Assess Reversibility Mass_Spectrometry Mass Spectrometry to Identify Covalent Adduct Dialysis_Assay->Mass_Spectrometry Identify Target Residue Conclusion Conclusion: Confirm Covalent MoA and Identify Modified Residue Mass_Spectrometry->Conclusion

Figure 4: Workflow for validating covalent enzyme inhibition.

Detailed Experimental Protocol: Assessing Arginine-Specific Enzyme Inhibition

This protocol is designed to determine if the test compound inhibits an enzyme through a mechanism consistent with arginine modification.

  • Enzyme Activity Assay:

    • Establish a continuous or endpoint spectrophotometric or fluorometric assay for the target enzyme (e.g., an arginase or a protease with a key active site arginine).

    • Determine the optimal buffer conditions, substrate concentration (typically at or below Kₘ), and enzyme concentration that yields a linear reaction rate.

  • Time-Dependent Inhibition:

    • Pre-incubate the enzyme with various concentrations of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione for different time intervals.

    • At each time point, initiate the enzymatic reaction by adding the substrate.

    • Measure the initial reaction rates.

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. A linear decrease indicates pseudo-first-order inactivation.

    • From these plots, determine the apparent inactivation rate constant (kₐₚₚ) for each inhibitor concentration.

    • Plot kₐₚₚ versus the inhibitor concentration to determine the second-order rate constant of inactivation (kᵢₙₐ꜀ₜ/Kᵢ).

  • Substrate Protection:

    • Repeat the time-dependent inhibition experiment in the presence of a saturating concentration of the enzyme's substrate or a competitive inhibitor.

    • A significant decrease in the rate of inactivation in the presence of the substrate or competitive inhibitor suggests that the test compound binds to the active site.

  • Confirmation of Irreversibility (Dialysis):

    • Incubate the enzyme with an inhibitory concentration of the test compound.

    • Remove the unbound inhibitor by extensive dialysis against the assay buffer.

    • Measure the activity of the dialyzed enzyme. If the inhibition is irreversible, enzyme activity will not be restored.

Quantitative Data Summary

As 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is a compound of hypothetical investigation, no pre-existing quantitative data is available. The experimental protocols outlined above will generate the following key quantitative metrics for each potential target class:

Target Class Key Parameter Description
Protein Kinases IC₅₀ (nM or µM)The concentration of the compound that inhibits 50% of the kinase activity.
GPCRs Kᵢ (nM or µM)The inhibition constant, representing the binding affinity of the compound to the receptor.
EC₅₀/IC₅₀ (nM or µM)The concentration of the compound that produces 50% of the maximal response (agonist) or inhibits 50% of the response to an agonist (antagonist) in a functional assay.
Covalent/Arginine-Specific Enzyme Inhibition kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)The second-order rate constant for enzyme inactivation, reflecting the efficiency of covalent modification.

Conclusion and Future Directions

The unique structural amalgamation within 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione provides a strong rationale for its investigation as a novel therapeutic agent. The presence of a privileged morpholine scaffold, a phenyl group for hydrophobic interactions, and a reactive α-dicarbonyl moiety suggests a high probability of interaction with multiple, therapeutically relevant biological targets. This guide has proposed three primary target classes—protein kinases (PI3K/mTOR), G-protein coupled receptors, and enzymes susceptible to covalent modification—and has provided detailed, actionable protocols for their experimental validation.

Successful identification and validation of a primary target will pave the way for lead optimization studies. Structure-activity relationship (SAR) studies can be conducted to enhance potency and selectivity, while modifications to the α-dicarbonyl moiety could be explored to fine-tune its reactivity and potential for covalent inhibition. The insights gained from executing the experimental plans detailed herein will be instrumental in elucidating the therapeutic potential of this promising chemical entity.

References

  • Takahashi, K. (1977). Further studies on the reactions of phenylglyoxal and related reagents with proteins. The Journal of Biochemistry, 81(2), 403-414. [Link]

  • Bolla, M., & Macaluso, M. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 537-585. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021). Molecules, 26(11), 3237. [Link]

  • A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. (2021). New Journal of Chemistry, 45(15), 6843-6851. [Link]

  • Inactivation of Bovine Carboxypeptidase A by Specific Modification of Arginine Residues with Phenylglyoxal. (1973). The Journal of Biochemistry, 74(4), 721-730. [Link]

  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. (2016). Chemical Reviews, 116(6), 3649-3733. [Link]

  • Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products. (2014). PLoS ONE, 9(4), e94433. [Link]

  • Pharmacological activity of morpholino compound. (2005). Indian Journal of Experimental Biology, 43(7), 615-618. [Link]

  • Synthesis and pharmacological action of some N-alkyl morpholines and their salts. (1968). Journal of Pharmacy and Pharmacology, 20(S1), 218S-226S. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). Molecules, 23(7), 1701. [Link]

  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. (2016). Chemical Reviews, 116(6), 3649–3733. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2015). Journal of Clinical Oncology, 33(31), 3644-3650. [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (2025). International Journal of Molecular Sciences, 26(10), 4567. [Link]

  • One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. (2010). Turkish Journal of Chemistry, 34(4), 597-604. [Link]

  • Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. (2018). ACS Omega, 3(11), 15486-15494. [Link]

  • Expanding the Covalent Chemistry Toolbox: Arginine-Selective Probes for Functional Proteomics. (2022). eScholarship, University of California. [Link]

  • Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. (2008). Chemical Communications, (34), 4052-4054. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96, 103578. [Link]

  • 1-(morpholin-4-yl)-2-phenylethane-1-thione. (n.d.). Chemspace. Retrieved March 7, 2026, from [Link]

  • Direct, facile synthesis of N-acyl-alpha-amino amides from alpha-keto esters and ammonia. (2008). Chemical Communications, (34), 4052-4. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). Molecules, 30(12), 2468. [Link]

  • Synthesis of morpholine. (1987).
  • Covalent inhibitors: a rational approach to drug discovery. (2020). RSC Medicinal Chemistry, 11(7), 740-750. [Link]

Sources

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione: A Versatile α-Ketoamide Building Block in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern synthetic and medicinal chemistry, the α-ketoamide motif represents a highly privileged scaffold. Specifically, 1-(morpholin-4-yl)-2-phenylethane-1,2-dione (also known as morpholino(phenyl)methanone or phenylglyoxylyl morpholine) serves as a premier synthetic building block[1].

The structural brilliance of this compound lies in its dual reactivity. The α-keto group is highly electrophilic due to the adjacent electron-withdrawing amide carbonyl, making it an excellent target for nucleophilic attack, condensation reactions, and asymmetric reductions[2]. Concurrently, the morpholine ring provides a sterically defined, biologically favorable moiety that enhances aqueous solubility—a critical parameter when this building block is deployed as a covalent reversible warhead in protease inhibitor design.

State-of-the-Art Synthesis Modalities

Historically, the synthesis of α-ketoamides from simple starting materials like acetophenones was plagued by low yields. For instance, direct C-H oxidation using CuBr₂ (10 mol%) in DMSO at room temperature yields a mere 6% of the desired product, as it lacks the activation energy required for efficient C-N bond formation[3].

To overcome this, modern methodologies have shifted toward highly efficient catalytic or promoter-driven systems. Table 1 summarizes the quantitative data for contemporary synthesis routes.

Table 1: Comparative Synthesis Modalities for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione
Synthesis RouteCatalyst / PromoterKey ReagentsSolventTemp (°C)Yield (%)Ref
Aerobic Oxidative Coupling I₂ (2.0 equiv)Acetophenone, Morpholine, O₂1,4-Dioxane9091[4]
Aminocarbonylation Pd(OAc)₂ / XantPhosIodobenzene, Morpholine, CO (40 bar)2-MeTHF50>85[5]
Ylide Oxidation Cu(OTf)₂ (10 mol%)Sulfoxonium Ylide, MorpholineDCE8079[6]
Glyoxylate Amidation Pd(OAc)₂ (5 mol%)Arylglyoxylate, DMFToluene11074[1]
Direct Cu-Oxidation CuBr₂ (10 mol%)Acetophenone, MorpholineDMSORT6[3]

Mechanistic Insights: Oxidative Amidation

Understanding the causality behind reagent selection is critical for reaction optimization. In the highly efficient I₂-promoted aerobic oxidative coupling[4], iodine is not merely a catalyst; it acts as a stoichiometric halogenating agent.

The Causality of the Reagent System:

  • Iodine (I₂): Rapidly converts acetophenone to α-iodoacetophenone. This lowers the activation barrier for the subsequent oxidation step.

  • Oxygen (O₂): Acts as the terminal oxidant in a Kornblum-type oxidation, converting the α-iodo intermediate into a highly reactive phenylglyoxal species.

  • 1,4-Dioxane: Chosen as the solvent because its ether linkages effectively stabilize the transient iodine species and provide excellent solubility for oxygen gas at 90 °C.

SynthesisMechanism N1 Acetophenone + I2 N2 α-Iodoacetophenone (Intermediate 1) N1->N2 α-Halogenation N3 O2 / Amine Oxidation N2->N3 Kornblum-type Oxidation N4 Phenylglyoxal (Intermediate 2) N3->N4 N5 Morpholine Nucleophilic Attack N4->N5 Amidation N6 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione N5->N6 -H2O

Fig 1. Mechanistic pathway for the I2-promoted aerobic oxidative coupling.

Applications in Synthesis and Drug Discovery

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is not an end-product; it is a springboard for complex molecular architectures.

Heterocycle Synthesis

The vicinal dicarbonyl system is perfectly primed for condensation reactions. Reacting this building block with 1,2-diaminobenzenes yields functionalized quinoxalines. The morpholine ring remains intact, providing a handle for further derivatization or improving the pharmacokinetic profile of the resulting heterocycle.

Asymmetric Reduction

The α-keto group can be selectively reduced to form chiral α-hydroxy amides. For example, reduction using sodium borohydride in methanol yields α-hydroxy-α-phenylacetylmorpholine[2]. When paired with chiral ruthenium catalysts (e.g., Ru/TsDPEN) and formic acid, this yields enantiopure building blocks essential for synthesizing complex active pharmaceutical ingredients (APIs).

Medicinal Chemistry: The Protease Warhead

In drug discovery, α-ketoamides are deployed as covalent reversible inhibitors targeting serine and cysteine proteases (e.g., HCV NS3/4A, SARS-CoV-2 Mpro). The electrophilic α-keto carbon is attacked by the catalytic residue of the enzyme, forming a stable hemithioacetal or hemiacetal. The morpholine substituent is specifically chosen to occupy the S1' or S2 subpockets of the enzyme, driven by favorable hydrogen bonding and steric complementarity.

Applications Core 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (α-Ketoamide Core) Het Heterocycle Synthesis (e.g., Quinoxalines) Core->Het Condensation with 1,2-Diamines Red Asymmetric Reduction (Chiral α-Hydroxy Amides) Core->Red Ru/TsDPEN Formic Acid Med Protease Inhibitors (Covalent Reversible Warhead) Core->Med Electrophilic trap for Cys/Ser residues

Fig 2. Divergent synthetic and medicinal applications of the α-ketoamide building block.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning built-in analytical checks prevent downstream failures.

Protocol A: I₂-Promoted Aerobic Oxidative Coupling[4]

Objective: Synthesize 1-(morpholin-4-yl)-2-phenylethane-1,2-dione from acetophenone.

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve acetophenone (1.0 mmol) and morpholine (5.0 mmol) in 4 mL of 1,4-dioxane.

  • Activation: Add iodine (0.508 g, 2.0 mmol). Seal the flask with a rubber septum and insert an O₂ balloon to maintain an aerobic atmosphere.

  • Execution: Stir the mixture at 90 °C for 16 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active spot for acetophenone completely disappears.

  • Quenching (Critical Step): Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (10 mL). Causality: Thiosulfate reduces unreacted lipophilic I₂ to water-soluble iodide (I⁻). Failing to do this will cause severe streaking during chromatography and iodine contamination in the final NMR.

  • Extraction & Purification: Extract with EtOAc (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to yield a yellow oil/solid (Yield: ~91%).

  • Analytical Validation: ¹H NMR (400 MHz, CDCl₃) must show a distinct morpholine multiplet at δ 3.66 (t, J = 4.7 Hz, 2H) and δ 3.38 (t, J = 5.5 Hz, 2H), with the disappearance of the acetophenone methyl singlet[1]. ¹³C NMR will confirm the α-keto amide carbons at δ 191.1 and 165.4[1].

Protocol B: Palladium-Catalyzed Aminocarbonylation in Green Solvents[5]

Objective: Synthesize the target compound via CO insertion using biomass-derived solvents.

  • Reaction Setup: In a high-pressure autoclave, combine iodobenzene (0.5 mmol), morpholine (0.75 mmol), Pd(OAc)₂ (0.0125 mmol, 2.5 mol%), XantPhos (0.0125 mmol), and triethylamine (0.25 mL) in 5 mL of 2-Methyltetrahydrofuran (2-MeTHF).

  • Internal Standard Addition: Add exactly 0.1 mmol of dodecane. Causality: Dodecane is chemically inert under these conditions. Its distinct GC retention time allows for accurate, real-time conversion tracking without isolating the product.

  • Execution: Pressurize the autoclave with CO gas to 40 bar. Heat to 50 °C and stir for 6 hours.

  • Self-Validation (In-Process): Depressurize safely. Pull a 50 µL aliquot, dilute in EtOAc, and run a Gas Chromatography (GC) assay against the dodecane standard. Proceed to workup only if conversion exceeds 85%.

  • Isolation: Remove the 2-MeTHF under reduced pressure. Purify the crude residue via silica gel column chromatography to obtain the pure α-ketoamide[5].

References

  • [2] Title: α-hydroxy-α-phenylacetylmorpholine - CAS号57872-39-6. Source: 摩熵化学 (Molaid). URL: 2

  • [1] Title: Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines. Source: PMC / ACS Omega. URL: 1

  • [4] Title: I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: A facial access to α-ketoamides. Source: The Royal Society of Chemistry. URL: 4

  • [5] Title: Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. Source: MDPI. URL: 5

  • [6] Title: Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides. Source: ACS Publications. URL: 6

  • [3] Title: An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. Source: ResearchGate / Journal of the Indonesian Chemical Society. URL:3

Sources

Reactivity Profile of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione: A Strategic Guide to a Versatile Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reactivity, synthesis, and potential applications of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione. While specific literature on this exact molecule is limited, its structure is composed of well-understood functional groups: an α-ketoamide core, a phenyl group, and a morpholine moiety. By leveraging established principles of organic chemistry and extensive research on the α-ketoamide class of compounds, this document serves as an authoritative guide for its strategic use in medicinal chemistry and drug discovery.

The α-Ketoamide Moiety: A Privileged Scaffold in Drug Design

The α-ketoamide functional group is a cornerstone in modern medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological activity.[1][2] This motif is considered "privileged" due to its unique stereoelectronic properties. It features two electrophilic carbonyl centers and can act as a rigid structural linker or a flexible hinge, enabling it to establish critical hydrogen bonds with biological targets.[1][2]

A key feature of the α-ketoamide is its capacity for covalent interaction with nucleophilic residues, such as serine or cysteine, in enzyme active sites.[1][2] This has made it a highly sought-after "warhead" for designing potent and selective enzyme inhibitors.[3][4] Compared to more reactive aldehydes, α-ketoamides often exhibit superior chemical and metabolic stability, reducing off-target toxicity while maintaining efficacy.[1] 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione incorporates this powerful pharmacophore, modified with a phenyl group that influences its electronic properties and a morpholine ring known to improve the pharmacokinetic profile of drug candidates.[5][6]

Synthesis and Characterization

The synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione can be reliably achieved through a two-step process starting from commercially available materials. The general strategy involves the formation of an α-hydroxy amide intermediate, followed by oxidation to the desired α-dicarbonyl product.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Oxidation MandelicAcid Mandelic Acid Coupling Coupling Agent (e.g., EDC, HOBt) MandelicAcid->Coupling Morpholine Morpholine Morpholine->Coupling Intermediate 2-hydroxy-1-morpholino- 2-phenylethan-1-one Coupling->Intermediate Intermediate->Intermediate_ref Oxidant Oxidizing Agent (e.g., Dess-Martin periodinane) Product 1-(Morpholin-4-yl)-2- phenylethane-1,2-dione Oxidant->Product

Figure 1: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Step 1: Amide Coupling to form 2-hydroxy-1-morpholino-2-phenylethan-1-one

  • To a stirred solution of (R/S)-mandelic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.5 M) at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture for 15 minutes to activate the carboxylic acid.

  • Add morpholine (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield the α-hydroxy amide intermediate.

Step 2: Oxidation to 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

  • Dissolve the purified α-hydroxy amide (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ (aq) and saturated Na₂S₂O₃ (aq). Stir vigorously for 30 minutes until both layers are clear.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting solid can be purified by recrystallization (e.g., from Ethyl Acetate/Hexanes) or flash chromatography to yield the final product.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Core Reactivity Profile

The reactivity of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is dominated by the two electrophilic carbonyl carbons.[7] The phenyl-adjacent ketone is significantly more electrophilic than the amide carbonyl due to the resonance donation from the morpholine nitrogen atom, which reduces the electrophilicity of the amide carbon. This differential reactivity allows for selective transformations.

G cluster_ketone Reactions at the Ketone (More Electrophilic) cluster_amide Reactions at the Amide (Less Electrophilic) Core 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione Ketone (C2) Amide (C1) NucAdd Nucleophilic Addition (e.g., Grignard, Organolithium) Core:ketone->NucAdd Forms Tertiary Alcohol Reduction Selective Reduction (e.g., NaBH₄) Core:ketone->Reduction Forms Secondary Alcohol CovalentInhibition Covalent Inhibition (Cys, Ser residues) Core:ketone->CovalentInhibition Forms Hemithioacetal/ Hemiacetal Hydrolysis Hydrolysis (Strong Acid/Base) Core:amide->Hydrolysis Cleavage to Carboxylic Acid FullReduction Full Reduction (e.g., LiAlH₄) Core:amide->FullReduction Reduces both C=O groups

Figure 2: Reactivity map showing selective transformations of the dione core.

Reactions at the Ketonic Carbonyl

This is the primary site of reactivity under standard nucleophilic conditions.

  • Nucleophilic Addition: Organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) reagents will selectively attack the ketone to form tertiary alcohols, providing access to a diverse range of α-hydroxy amide derivatives.

  • Reductive Reactions: Mild hydride reagents like sodium borohydride (NaBH₄) will selectively reduce the ketone to the corresponding secondary alcohol, leaving the more stable amide untouched.

  • Covalent Modification: In a biological context, the electrophilic ketone is the "warhead" that reacts with nucleophilic amino acid residues (cysteine or serine) in enzyme active sites to form reversible covalent adducts (hemithioacetals or hemiacetals).[2]

Reactions at the Amide Carbonyl

The amide carbonyl is substantially less reactive and requires more forcing conditions for transformation.

  • Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield phenylglyoxylic acid and morpholine. This provides insight into its potential degradation pathways.

  • Reduction: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the amide carbonyls.

Applications in Drug Discovery and Chemical Biology

The predictable and selective reactivity of this scaffold makes it an invaluable tool for drug development professionals.

Table 1: Potential Applications and Target Classes

Application AreaMechanism of ActionPotential Target ClassesTherapeutic Areas
Enzyme Inhibition Reversible covalent binding via the ketone "warhead".[1][4]Cysteine Proteases (e.g., Caspases, Cathepsins), Serine Proteases (e.g., Thrombin, Chymotrypsin)Cancer, Inflammation, Neurodegeneration, Coagulation Disorders
Combinatorial Chemistry Serve as a versatile scaffold for library synthesis.Various (Kinases, GPCRs, etc.)High-Throughput Screening, Hit-to-Lead Optimization
Chemical Probes Covalent modification of target proteins for identification and validation.Proteome-wideTarget Discovery, Mechanistic Studies

The morpholine ring often imparts favorable properties such as increased aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[5][6] The phenyl group provides a site for further functionalization to explore structure-activity relationships (SAR) and enhance binding affinity to target proteins.

Safety and Handling

As a fine chemical, 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • In case of exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

    • Skin: Wash off immediately with soap and plenty of water.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

Always consult the material-specific Safety Data Sheet (SDS) before use.

Conclusion and Future Outlook

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione represents a highly valuable and versatile scaffold for chemical and biological research. Its differentiated reactivity allows for precise chemical modifications, making it an ideal starting point for the synthesis of targeted covalent inhibitors and diverse small-molecule libraries. Future research should focus on exploring its utility in asymmetric synthesis to generate chiral α-hydroxy amides and expanding its application in the development of novel chemical probes for target identification and validation. This guide provides the foundational knowledge for researchers to confidently and strategically employ this powerful molecule in their discovery programs.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC (National Center for Biotechnology Information). [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]

  • α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ChemRxiv. [Link]

  • Recent developments in functionalization of acyclic α-keto amides. RSC Publishing. [Link]

  • α-Ketoamides-based covalent inhibitors in drug discovery: Current status and synthetic methods. PubMed. [Link]

  • Morpholine - Safety Data Sheet. North Metal and Chemical Company. [Link]

  • SAFETY DATA SHEET - Morpholine. Nexchem. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

Sources

Methodological & Application

Application Note: Metal-Free Synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The α-ketoamide (or 2-oxoacetamide) functional group is a privileged structural motif in medicinal chemistry. Its unique ambident electrophilicity allows it to serve as a highly effective, reversible covalent warhead for serine and cysteine proteases, making it a cornerstone in the development of calpain, cathepsin, and viral protease inhibitors [1].

The synthesis of 1-(morpholin-4-yl)-2-phenylethane-1,2-dione (also known as phenylglyoxylmorpholide) has traditionally relied on the coupling of pre-oxidized phenylglyoxylic acids with morpholine using expensive uronium-based coupling reagents (e.g., HATU, EDC). To improve atom economy and operational simplicity, the direct oxidative amidation of acetophenones has emerged as a robust, self-validating methodology [2]. This Application Note details a metal-free, iodine-promoted aerobic oxidative coupling protocol. By leveraging molecular oxygen as a terminal oxidant, this method circumvents the need for transition metals or stoichiometric toxic oxidants, offering a highly sustainable and scalable route to α-ketoamides[3].

Mechanistic Causality: The Role of Iodine and Oxygen

As an experimental scientist, understanding the causality behind reagent selection is critical for troubleshooting and scaling. The transformation of acetophenone to 1-(morpholin-4-yl)-2-phenylethane-1,2-dione is a tandem process governed by electrophilic activation and nucleophilic trapping:

  • α-Iodination: Iodine (I₂) acts as a stoichiometric promoter, reacting with the enol tautomer of acetophenone to yield the highly reactive α-iodoacetophenone.

  • Kornblum-Type Oxidation: Under aerobic conditions at elevated temperatures (90 °C), the α-iodoacetophenone undergoes oxidation to generate a phenylglyoxal intermediate. Molecular oxygen (O₂) serves as the primary oxygen source for the newly formed carbonyl group.

  • Nucleophilic Trapping & Dehydrogenation: Morpholine, a secondary amine, acts as a nucleophile, attacking the highly electrophilic aldehyde carbon of the phenylglyoxal to form a hemiaminal intermediate. Subsequent oxidative dehydrogenation, driven by the I₂/O₂ system, yields the final α-ketoamide.

Mechanism A Acetophenone B α-Iodoacetophenone (Intermediate I) A->B I2 -HI C Phenylglyoxal (Intermediate II) B->C O2 Kornblum Oxidation D Hemiaminal (Intermediate III) C->D Morpholine Nucleophilic Attack E 1-(Morpholin-4-yl)- 2-phenylethane-1,2-dione D->E Oxidation -H2O

Figure 1: Proposed mechanism for the I2-promoted oxidative amidation of acetophenone.

Experimental Methodology

This protocol is designed as a self-validating system; the distinct color changes (from the dark brown of iodine to a pale yellow organic layer post-quenching) provide immediate visual confirmation of reaction progress and successful workup.

Reagents and Equipment
  • Acetophenone: 1.0 mmol (120 mg)

  • Morpholine: 5.0 mmol (435 mg) – Used in 5-fold excess to drive hemiaminal formation and neutralize the hydroiodic acid (HI) byproduct.

  • Iodine (I₂): 2.0 mmol (508 mg) – Essential for the initial α-halogenation.

  • 1,4-Dioxane: 4.0 mL – Chosen for its optimal boiling point and ability to solubilize both the organic substrates and iodine.

  • Equipment: 15 mL oven-dried reaction tube, O₂ balloon, magnetic stirrer, oil bath.

Step-by-Step Procedure
  • Reaction Setup: In a 15 mL oven-dried reaction tube equipped with a magnetic stir bar, dissolve acetophenone (1.0 mmol) and morpholine (5.0 mmol) in 4.0 mL of 1,4-dioxane.

  • Promoter Addition: Add iodine (2.0 mmol) to the mixture in one portion. The solution will immediately turn dark brown.

  • Aerobic Oxidation: Seal the tube with a rubber septum and purge the vessel with O₂ for 2 minutes. Attach an O₂-filled balloon to maintain a constant oxygen atmosphere.

  • Heating: Stir the reaction mixture at 90 °C in a pre-heated oil bath for 16 hours. Monitor the complete consumption of acetophenone via TLC (Hexane/EtOAc, 3:1 v/v; UV active).

  • Quenching (Critical Step): Cool the reaction to room temperature. Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously. Causality note: Na₂S₂O₃ reduces unreacted electrophilic I₂ to water-soluble iodide (I⁻), preventing halogenation of the final product and stripping the dark color to reveal a yellow biphasic mixture.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with Hexane:EtOAc = 5:1 to 3:1) to afford the product as a yellow solid (Yield: ~91%, 199 mg).

Workflow Step1 1. Reaction Setup Acetophenone + Morpholine + I2 in 1,4-dioxane Step2 2. Aerobic Oxidation Stir at 90°C for 16h under O2 atmosphere Step1->Step2 Step3 3. Quenching & Extraction Quench with Na2S2O3 Extract with EtOAc Step2->Step3 Step4 4. Purification Silica Gel Column Chromatography (Hexane/EtOAc) Step3->Step4 Step5 5. Characterization NMR, HRMS, Yield Calculation Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of the α-ketoamide.

Data Presentation & Analytical Validation

To validate the experimental choices, Table 1 summarizes the optimization parameters that justify the selected protocol. Table 2 provides the exact analytical benchmarks required to confirm the structural identity and purity of the synthesized 1-(morpholin-4-yl)-2-phenylethane-1,2-dione [3].

Table 1: Optimization of Reaction Conditions
EntryCatalyst / PromoterOxidantSolventTemp (°C)Yield (%)
1 I₂ (2.0 eq) O₂ (Balloon) 1,4-Dioxane 90 91
2I₂ (0.2 eq)TBHP (2.0 eq)DMSO8075
3CuBr₂ (10 mol%)O₂ (Balloon)DMSO256
4NoneO₂ (Balloon)1,4-Dioxane900

Note: Entry 1 represents the optimal conditions utilized in this protocol. The absence of I₂ (Entry 4) completely halts the reaction, proving its necessity for the initial α-activation.

Table 2: Analytical Characterization Data
Analytical MethodObserved Data
Appearance Yellow solid
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, J = 7.3 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.51 (t, J = 7.7 Hz, 2H), 3.78 (s, 4H), 3.67 – 3.60 (m, 2H), 3.40 – 3.33 (m, 2H).
¹³C NMR (101 MHz, CDCl₃) δ 191.29 (ketone C=O), 165.59 (amide C=O), 135.08, 133.20, 129.82, 129.24, 66.88, 66.81, 46.41, 41.76.
HRMS (TOF) m/z [M + Na]⁺ Calcd for C₁₂H₁₃NO₃Na: 242.0788; Found: 242.0783.

References

  • De Risi, C., Pollini, G. P., & Zanirato, V. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews, 116(6), 3241-3305.[Link]

  • Jiao, N., et al. (2010). Copper-Catalyzed Aerobic Oxidative Synthesis of α-Ketoamides from Terminal Alkynes. Journal of the American Chemical Society, 132(1), 28-29.[Link]

  • Guo, S., Fang, Z., Liu, C., Yang, Z., & Kai, G. (2016). I₂-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: facile access to α-ketoamides. RSC Advances, 6(16), 12692-12695.[Link]

Experimental procedures using 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (CAS: 40991-78-4), often referred to as phenylglyoxylic acid morpholide, represents a privileged scaffold in medicinal chemistry and organic synthesis. Its core structural motif—the


-ketoamide —serves as a critical "warhead" in the design of reversible covalent inhibitors for cysteine and serine proteases (e.g., SARS-CoV-2 Mpro, Calpain, and Proteasome 20S). Unlike irreversible Michael acceptors, the 

-ketoamide moiety allows for fine-tuned equilibrium binding, reducing off-target toxicity while maintaining high potency.

Beyond medicinal applications, this compound acts as a versatile synthetic intermediate. It is the direct precursor to


-thio-ketoamides (via thionation) and 

-hydroxy-amides (via stereoselective reduction), both of which are high-value targets in materials science and asymmetric catalysis.

This guide provides validated protocols for the synthesis, characterization, and functional application of this compound, moving beyond basic literature to offer field-proven experimental insights.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(morpholin-4-yl)-2-phenylethane-1,2-dione
Common Names Phenylglyoxylic acid morpholide; 1-Morpholino-2-phenylethane-1,2-dione
CAS Number 40991-78-4
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance Yellow oil (solidifies upon high purity/cooling, mp ~96-98°C)
Solubility Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in Hexanes, Water

Experimental Protocols: Synthesis

Protocol A: Standard Schlenk Line Synthesis (Oxalyl Chloride Route)

Recommended for: High-yield, gram-scale production requiring high purity.

Rationale: This method utilizes the activation of benzoylformic acid. While catalytic methods exist, the acid chloride route ensures complete conversion without residual metal contaminants, critical for biological assays.

Reagents:

  • Benzoylformic acid (2-oxo-2-phenylacetic acid) [1.0 equiv]

  • Oxalyl chloride [1.2 equiv]

  • Morpholine [1.1 equiv]

  • Triethylamine (Et₃N) [1.5 equiv]

  • Dichloromethane (DCM), anhydrous

  • DMF (catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Benzoylformic acid (10 mmol) in anhydrous DCM (50 mL).

  • Catalysis: Add 2 drops of DMF.

  • Chlorination: Cool to 0°C. Add Oxalyl chloride (12 mmol) dropwise over 15 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude yellow oil (acid chloride) in fresh anhydrous DCM (30 mL).

  • Coupling: In a separate flask, mix Morpholine (11 mmol) and Et₃N (15 mmol) in DCM (20 mL) at 0°C.

  • Addition: Cannulate the acid chloride solution into the amine mixture slowly over 20 minutes.

  • Workup: Stir at RT for 4 hours. Quench with 1M HCl (to remove unreacted amine). Wash organic layer with Sat. NaHCO₃ and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane:EtOAc 7:3).

Validation Check: Product should be a yellow oil/solid. Absence of broad OH peak (acid) and appearance of amide signals in NMR confirms success.

Protocol B: Palladium-Catalyzed Aminocarbonylation

Recommended for: Screening libraries of derivatives or Green Chemistry applications.

Rationale: Avoids corrosive acid chlorides. Uses CO gas to insert the carbonyl functionality directly between an aryl iodide and the amine.

Reagents:

  • Iodobenzene [1.0 equiv]

  • Morpholine [1.5 equiv]

  • Pd(OAc)₂ [2.5 mol%]

  • XantPhos or PPh₃ [5 mol%]

  • CO (Carbon Monoxide) balloon or autoclave (40 bar preferred for high yield)

  • Triethylamine [2.0 equiv]

  • Solvent: Toluene or 2-MeTHF (Green solvent)

Step-by-Step Procedure:

  • Loading: In a stainless steel autoclave, charge Iodobenzene (1 mmol), Morpholine (1.5 mmol), Pd(OAc)₂, Ligand, and Base in Toluene (5 mL).

  • Pressurization: Purge with CO three times. Pressurize to 20-40 bar CO.

  • Heating: Heat to 80-100°C for 16 hours.

  • Workup: Cool, depressurize carefully (fume hood!). Filter through Celite to remove Pd black.

  • Purification: Concentrate and purify via silica gel chromatography.

Functional Application: Protease Inhibition Mechanism

The primary biological utility of this compound lies in its


-ketoamide motif.[1][2] Below is the mechanistic workflow for investigating its activity against cysteine proteases (e.g., Mpro).

ProteaseInhibition Inhibitor 1-(Morpholin-4-yl)- 2-phenylethane-1,2-dione (Electrophile) Complex Michaelis Complex (Non-covalent Binding) Inhibitor->Complex Diffusion Enzyme Cysteine Protease (Active Site Cys-SH) Enzyme->Complex Binding TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack (Cys-S⁻ on Keto-C) Adduct Thiohemiketal Adduct (Reversible Covalent Bond) TS->Adduct Stabilization (Oxyanion Hole) Adduct->Complex Slow Dissociation (k_off)

Figure 1: Mechanism of Action. The


-keto carbon serves as an electrophilic trap for the active site cysteine, forming a reversible thiohemiketal adduct.
Assay Protocol: Kinetic Characterization
  • Buffer Prep: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Enzyme: Recombinant SARS-CoV-2 Mpro or Calpain (final conc. 50 nM).

  • Substrate: Fluorogenic peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Inhibitor: Prepare serial dilutions of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione in DMSO.

  • Reaction:

    • Incubate Enzyme + Inhibitor for 30 mins at 37°C (to allow equilibrium).

    • Add Substrate to initiate.

    • Monitor Fluorescence (Ex/Em: 340/490 nm) for 60 mins.

  • Analysis: Fit data to the Morrison equation for tight-binding inhibitors to determine

    
    .
    

Characterization Data

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (7.26 ppm reference)

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
¹H 7.96Doublet (J=8.5 Hz)2HOrtho-ArH
¹H 7.66Triplet (J=7.4 Hz)1HPara-ArH
¹H 7.52Triplet (J=7.9 Hz)2HMeta-ArH
¹H 3.80Broad Singlet4HMorpholine O-CH₂
¹H 3.66Triplet (J=4.7 Hz)2HMorpholine N-CH₂
¹H 3.38Triplet (J=5.5 Hz)2HMorpholine N-CH₂
¹³C 191.1SingletCC=O (Keto)
¹³C 165.4SingletCC=O (Amide)
¹³C 134.9, 133.0, 129.6-Ar-CAromatic Ring
¹³C 66.7, 66.6-CH₂Morpholine O-CH₂
¹³C 46.2, 41.6-CH₂Morpholine N-CH₂
Infrared Spectroscopy (IR)
  • 1680-1690 cm⁻¹ : Amide Carbonyl stretch (Strong).

  • 1640-1650 cm⁻¹ : Keto Carbonyl stretch (Strong).

  • Note: The presence of two distinct carbonyl bands is diagnostic for

    
    -ketoamides.
    

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The

    
    -dicarbonyl moiety is susceptible to hydration or oxidation over long periods in air.
    
  • Disposal: Dispose of as halogen-free organic waste.

References

  • Synthesis via Aminocarbonylation

    • Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxyl
    • Source:

  • Green Solvent Optimization

    • Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonyl
    • Source:

  • Medicinal Chemistry Application (Protease Inhibition)

    • Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH).
    • Source:

  • Mechanistic Insight

    • Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganiz
    • Source:

  • Copper-Catalyzed Synthesis

    • Copper-Catalyzed One-Pot Synthesis of α-Ketoamides
    • Source:

Sources

Application Notes and Protocols for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring is a "privileged" scaffold, a recurring motif in a multitude of pharmacologically active compounds.[1] Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1] The compound 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (MPPD) integrates this valuable heterocycle with a phenylglyoxylic amide moiety, creating an α-ketoamide structure. This α-dicarbonyl system is a potent electrophilic "warhead," known to engage in reversible or irreversible covalent interactions with nucleophilic residues in enzyme active sites, particularly cysteine or serine proteases.[2][3]

The combination of the morpholine scaffold and the α-ketoamide warhead suggests that MPPD holds significant, yet underexplored, potential as a therapeutic agent. While direct studies on MPPD are limited, its structural components point toward probable applications in oncology, immunology, and virology. These application notes provide a comprehensive framework for investigating the therapeutic utility of MPPD, detailing robust protocols for evaluating its efficacy in key disease models.

Part 1: Hypothesized Biological Activity and Mechanistic Rationale

The chemical architecture of MPPD provides a logical foundation for hypothesizing its biological activities. The core structure, a phenylglyoxylic acid derivative, is known to be a versatile intermediate for drug compounds.[4] The presence of the morpholine ring and the α-ketoamide functional group suggests three primary avenues for investigation.

Enzyme Inhibition: The α-Ketoamide as a Covalent "Warhead"

The α-ketoamide moiety is a key feature in numerous potent enzyme inhibitors.[4][5] It can act as a transition-state analog, targeting the active site of hydrolases like proteases. The electrophilic ketone is susceptible to nucleophilic attack by an active site cysteine or serine residue, forming a stable, often reversible, hemithioketal or hemiacetal adduct.[2] This covalent interaction can effectively block substrate access and inhibit enzyme function. This mechanism is central to the activity of several antiviral drugs targeting viral proteases.[6]

Hypothesized Mechanism: Covalent Enzyme Inhibition

G cluster_0 Enzyme Active Site cluster_1 MPPD (α-Ketoamide) cluster_2 Reversible Adduct Enzyme_Cys Enzyme-Cys-SH (Nucleophile) Adduct Hemithioketal Adduct (Enzyme Inhibited) Enzyme_Cys->Adduct MPPD Phenyl-C(=O)-C(=O)-Morpholine MPPD->Adduct Nucleophilic Attack

Caption: Hypothesized covalent inhibition of a cysteine protease by MPPD.

Anticancer Potential: Targeting Proliferative Pathways

The morpholine heterocycle is a constituent of several approved and investigational anticancer drugs.[7][8][9] Morpholine-containing compounds have demonstrated the ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in tumor progression, such as the PI3K/Akt/mTOR pathway.[8][10] The cytotoxic potential of MPPD can be hypothesized based on the established anticancer activities of structurally related morpholine derivatives.[9][11]

Anti-inflammatory Activity: Modulating Inflammatory Mediators

Chronic inflammation underlies numerous diseases. Small molecules capable of modulating inflammatory pathways are of high therapeutic interest.[12][13] The evaluation of MPPD as an anti-inflammatory agent is warranted, given that many existing anti-inflammatory drugs operate by inhibiting enzymes like cyclooxygenases (COX) or by suppressing the production of pro-inflammatory cytokines such as TNF-α and interleukins.[13][14]

Part 2: Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies to systematically evaluate the hypothesized biological activities of MPPD.

Protocol for Evaluating Anticancer Activity

This colorimetric assay is a robust and widely used method to assess the cytotoxic effect of a compound by measuring the metabolic activity of living cells.[7][11]

Workflow: MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed Cancer Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Treat with MPPD (Varying Conc.) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Workflow for determining cell viability using the MTT assay.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).[9][11]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

    • MPPD stock solution (e.g., 10 mM in DMSO).

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8]

    • Compound Treatment: Prepare serial dilutions of MPPD in complete medium. Remove the old medium from the wells and add 100 µL of the MPPD dilutions. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[8]

    • Incubation: Incubate the plates for 48 to 72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[7][8]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit.

    • 6-well plates.

    • Flow cytometer.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates. Once attached, treat with MPPD at concentrations around its predetermined IC₅₀ value for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells. Wash twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[7]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Protocol for Evaluating Anti-inflammatory Activity

This simple assay serves as a preliminary screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.[12]

  • Materials:

    • Bovine Serum Albumin (BSA).

    • Phosphate Buffered Saline (PBS), pH 6.4.

    • Positive control: Diclofenac Sodium or Aspirin.[12]

  • Procedure:

    • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA solution and 0.5 mL of MPPD solution at various concentrations (e.g., 10 to 500 µg/mL).

    • Control: A control consists of 0.5 mL BSA and 0.5 mL of the vehicle solvent.

    • Incubation: Incubate all samples at 37°C for 20 minutes, then heat at 70°C for 10 minutes to induce denaturation.

    • Data Acquisition: After cooling, measure the turbidity (absorbance) at 660 nm.

    • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.[14][15]

  • Materials:

    • Wistar rats or Swiss albino mice.[15]

    • Carrageenan solution (1% w/v in normal saline).

    • Pletismometer.

    • Positive control: Indomethacin (10 mg/kg).

  • Procedure:

    • Acclimatization: Acclimatize animals for at least one week. Fast overnight before the experiment with free access to water.

    • Baseline Measurement: Measure the initial volume of the left hind paw of each animal using a plethysmometer.

    • Compound Administration: Administer MPPD orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives Indomethacin.

    • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw.[15]

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Signaling Pathway: NF-κB in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB (Degraded) IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes Induces Transcription

Caption: The NF-κB pathway, a key target for anti-inflammatory drugs.[12]

Part 3: Data Presentation and Interpretation

Quantitative data from the described protocols should be summarized for clear interpretation and comparison.

Table 1: Example Data Presentation for Anticancer Activity of MPPD

Cell LineAssay TypeParameterMPPD Value (µM)Doxorubicin (µM)
MCF-7MTTIC₅₀Experimental~0.5 - 2.0
HT-29MTTIC₅₀Experimental~1.0 - 5.0
MCF-7Apoptosis% Apoptotic Cells at IC₅₀ExperimentalExperimental

Table 2: Example Data Presentation for Anti-inflammatory Activity of MPPD

Assay ModelParameterMPPD ValueDiclofenac/Indomethacin Value
In Vitro Protein DenaturationIC₅₀ (µg/mL)Experimental~50-150 µg/mL
In Vivo Paw Edema (at 3h)% Inhibition at 20 mg/kgExperimental~60-75% at 10 mg/kg

Conclusion and Future Directions

The structural features of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (MPPD) position it as a compelling candidate for investigation in medicinal chemistry. The protocols outlined in this document provide a rigorous and systematic approach to exploring its potential as an anticancer and anti-inflammatory agent. Positive results from these initial screens would justify more advanced studies, including the identification of specific molecular targets (e.g., through proteomics or enzymatic panels), comprehensive pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity. This foundational work is crucial for unlocking the therapeutic potential of this promising morpholine-containing α-ketoamide.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing the Antiproliferative Effects of 2-Piperidin-1-ylmethyl-morpholine.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Anticancer Assays Using 2-Piperidin-1-ylmethyl-morpholine and Structurally Related Compounds.
  • Google Patents. (2013). US20130296599A1 - Phenylglyoxylic acid derivatives and their preparation and use.
  • Cui, L., et al. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry.
  • Al-Ostath, A., et al. (2024).
  • Bian, H., et al. (2023). Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease. European Journal of Medicinal Chemistry.
  • Mothana, R. A., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Zhu, X., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.
  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor.
  • Al-Suhaimi, K. S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules.
  • Adane, L., et al. (2022).
  • Sabe, A., et al. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules.
  • ResearchGate. (2026). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods.
  • Zhang, L., et al. (2020). α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138407, 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.
  • Singh, R. K., et al. (2020).

Sources

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione in the synthesis of neurological disorder agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione as a Privileged Scaffold in the Synthesis of Neurological Disorder Agents

Executive Summary

The design of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and pharmacokinetic viability. 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (also known as phenylglyoxylic acid morpholide) has emerged as a highly versatile building block in medicinal chemistry. By combining the electrophilic reactivity of an


-ketoamide with the physicochemical tuning of a morpholine ring, this scaffold serves as a critical intermediate in the synthesis of neuroprotective agents, particularly inhibitors of neurodegenerative proteases such as Calpain-1.

This application note elucidates the mechanistic rationale behind utilizing this scaffold, details self-validating synthetic protocols, and provides analytical benchmarks for drug development professionals.

Mechanistic Rationale in CNS Drug Design

The utility of 1-(morpholin-4-yl)-2-phenylethane-1,2-dione is rooted in the synergistic pharmacological properties of its two primary structural motifs:

The


-Ketoamide Warhead: 
In the context of neurodegenerative diseases (e.g., Alzheimer's disease, traumatic brain injury), hyper-activated cysteine proteases like Calpain-1 are prime therapeutic targets[1]. The 

-ketoamide moiety acts as a highly effective, reversible covalent warhead. The electrophilic carbonyl carbon undergoes nucleophilic attack by the active-site cysteine thiol (e.g., Cys115 in Calpain-1), forming a stable but reversible hemithioacetal[1][2]. Unlike irreversible inhibitors (e.g., epoxides),

-ketoamides minimize off-target toxicity and hapten formation, making them superior candidates for chronic CNS administration[1][2].

The Morpholine Motif: Achieving Blood-Brain Barrier (BBB) penetration is the primary bottleneck in CNS drug discovery. The morpholine ring addresses this by acting as a physicochemical modulator. Its weak basicity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and amphiphilic nature—where the oxygen atom serves as a hydrogen-bond acceptor and the nitrogen provides a flexible, lipophilic-hydrophilic balance—dramatically improve both aqueous solubility and brain permeability. Furthermore, morpholine caps in peptidomimetics protect against proteolytic cleavage, extending the drug's half-life[2][3].

G M1 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione W1 Alpha-Ketoamide Motif M1->W1 W2 Morpholine Ring M1->W2 E1 Reversible Covalent Binding (Cys/Ser Proteases) W1->E1 E2 Conformational Rigidity & H-Bonding W1->E2 E3 Favorable pKa & Lipophilicity Balance W2->E3 T1 Calpain-1 / Cathepsin Inhibition (Neuroprotection) E1->T1 E2->T1 T2 Enhanced BBB Permeability E3->T2

Pharmacological rationale of the alpha-ketoamide and morpholine moieties in CNS drug design.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and high fidelity in library generation, the synthesis of 1-(morpholin-4-yl)-2-phenylethane-1,2-dione must be robust. Below is the optimized, self-validating protocol for the direct amidation of phenylglyoxylic acid, a method preferred for its scalability and mild conditions[4].

Protocol: EDC/HOBt-Mediated Amidation

Objective: Synthesize 1-(morpholin-4-yl)-2-phenylethane-1,2-dione via carbodiimide coupling. Causality of Reagents: EDC·HCl is selected over DCC because its urea byproduct is water-soluble, allowing for removal via simple aqueous extraction[4]. HOBt is mandatory; it converts the transient, unstable O-acylisourea intermediate into a highly reactive, hydrolysis-resistant active ester, thereby suppressing the formation of unreactive


-acylurea side products[4]. DIPEA is utilized to ensure the morpholine is fully free-based for nucleophilic attack.

Step-by-Step Methodology:

  • Activation: To an oven-dried round-bottom flask under

    
     atmosphere, add phenylglyoxylic acid (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C using an ice bath.
    
  • Coupling Agents: Add HOBt (1.2 eq, 12 mmol) followed by EDC·HCl (1.2 eq, 12 mmol) portion-wise. Stir for 15 minutes at 0 °C.

    • In-Process Control (IPC) 1: The suspension will gradually clarify as the HOBt-active ester forms.

  • Amine Addition: Add DIPEA (2.0 eq, 20 mmol) dropwise, followed by morpholine (1.1 eq, 11 mmol). Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 12 hours.

    • IPC 2 (TLC Validation): Spot the reaction mixture against the starting material on silica gel TLC (Eluent: Hexanes/EtOAc 1:1). Phenylglyoxylic acid will streak near the baseline (requires bromocresol green stain), while the product will appear as a distinct UV-active spot at

      
      .
      
  • Targeted Quench & Workup:

    • Dilute the mixture with additional DCM.

    • Wash with 1M aqueous HCl (2

      
       20 mL). Causality: Protonates and removes unreacted morpholine, DIPEA, and EDC.
      
    • Wash with saturated aqueous

      
       (2 
      
      
      
      20 mL). Causality: Deprotonates and removes unreacted phenylglyoxylic acid and HOBt into the aqueous layer.
    • Wash with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude yellow oil via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure product.

G R1 Phenylglyoxylic Acid + Morpholine S1 Activation (EDC/HOBt) 0°C to RT, DCM R1->S1 W1 Aqueous Workup (Acid/Base Wash) S1->W1 P1 Purification (Silica Gel / Hex:EtOAc) W1->P1 V1 Validation (LC-MS, NMR) P1->V1

Step-by-step synthetic workflow and self-validation checkpoints for the target compound.

Quantitative Data & Analytical Validation

To ensure structural integrity before utilizing the compound in downstream peptidomimetic synthesis, rigorous analytical validation is required. The table below summarizes the expected analytical benchmarks and compares alternative synthetic routes.

Table 1: Synthetic Route Comparison & Analytical Benchmarks

ParameterEDC/HOBt Amidation[4]Cu-Catalyzed Oxidative Coupling[5]Sulfoxonium Ylide Route[6]
Starting Materials Phenylglyoxylic acid + MorpholineAcetophenone + MorpholineSulfoxonium ylide + Morpholine
Catalyst / Reagents EDC·HCl, HOBt, DIPEA

, DMSO,

Copper catalyst
Typical Yield 85 - 92%~6% (Requires extensive optimization)79%
Scalability High (Multi-gram scale)Low (Side-reactions prevalent)Moderate
Product Appearance Yellow oilYellow oilYellow oil
TLC (

)
0.40 (Hexanes:EtOAc 1:1)0.40 (Hexanes:EtOAc 1:1)0.40 (Hexanes:EtOAc 1:1)

Analytical Validation Signatures:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.96 (d, J = 8.5 Hz, 2H, Ar-H), 7.66 (tt, J = 7.4 Hz, 1H, Ar-H), 7.52 (t, J = 7.9 Hz, 2H, Ar-H), 3.80 (s, 4H, Morpholine-
    
    
    ), 3.66 (t, J = 4.7 Hz, 2H, Morpholine-
    
    
    ), 3.38 (t, J = 5.5 Hz, 2H, Morpholine-
    
    
    )[7]. (Note: The morpholine protons appear as distinct multiplets due to restricted rotation around the amide bond).
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    
    
    191.1 (Keto C=O), 165.4 (Amide C=O), 134.9, 133.0, 129.6, 129.1 (Ar-C), 66.7, 66.6, 46.2, 41.6 (Morpholine-C)[7].
  • HRMS (ESI/Q-TOF): m/z

    
     calculated for 
    
    
    
    : 220.0968; found: 220.0967[6].

References

1.[7] Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines - PMC. nih.gov.[Link] 2.[8] Copper-Catalyzed One-Pot Synthesis of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-Ketoamides from 1-Arylethanols. thieme-connect.com.
3.[6] Copper-Catalyzed Synthesis of 

-Keto Amides from Sulfoxonium Ylides. ACS Publications.[Link] 4. An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. ResearchGate.[Link] 5. Synthesis of

-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC. nih.gov.[Link] 6.[2] The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC. nih.gov.[Link] 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed. nih.gov.[Link] 8.[4] Benzeneacetamide | 103-81-1. Benchchem.

Sources

Application Notes and Protocols for High-Throughput Screening of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a paramount objective.[1][2] The compound 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione, with CAS Number 40991-78-4, presents an intriguing starting point for screening campaigns.[3] Its structure incorporates a morpholine ring, a common motif in numerous approved drugs known for its favorable physicochemical properties and metabolic stability, and a 1,2-dione moiety, a reactive pharmacophore known to interact with various biological targets.[4][5][6] The juxtaposition of these two key features suggests a high potential for biological activity, making it a prime candidate for high-throughput screening (HTS) to elucidate its pharmacological profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione. As the specific biological target of this compound is not yet defined, we will present a scientifically-grounded, hypothetical screening cascade targeting a serine protease, a class of enzymes for which 1,2-dicarbonyl compounds have shown inhibitory activity.[6] This application note will detail the rationale behind the assay choice, provide step-by-step protocols, and discuss data analysis and interpretation, thereby offering a robust framework for the initial characterization of this promising molecule.

Hypothetical Target: Serine Proteases as a Plausible Interaction Partner

The 1,2-dione functional group in the topic compound is an electrophilic warhead that can potentially form a covalent adduct with nucleophilic residues in enzyme active sites. Serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes, possess a highly reactive serine residue in their catalytic triad. This makes them a compelling hypothetical target class for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione. Inhibition of serine proteases has therapeutic applications in various diseases, including inflammation, coagulation disorders, and cancer.

The proposed mechanism of inhibition involves the nucleophilic attack of the active site serine on one of the carbonyl carbons of the 1,2-dione moiety, leading to the formation of a stable hemiketal adduct. This covalent modification would result in the inactivation of the enzyme.

Primary High-Throughput Screening: A Fluorescence-Based Enzymatic Assay

For the primary HTS campaign, a fluorescence-based enzymatic assay is recommended due to its high sensitivity, broad dynamic range, and amenability to automation.[7][8][9][10] This assay will utilize a fluorogenic substrate that is cleaved by the target serine protease to release a fluorescent molecule. A decrease in the fluorescent signal in the presence of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione would indicate enzymatic inhibition.

Assay Principle

The assay is based on the enzymatic cleavage of a peptide substrate conjugated to a fluorophore and a quencher. In its intact form, the fluorescence of the fluorophore is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. Inhibitors of the protease will prevent this cleavage, leading to a reduction in the fluorescent signal.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Compound Dilution (1-(Morpholin-4-yl)-2- phenylethane-1,2-dione) Dispense_Compound Dispense Compound & Controls Compound_Prep->Dispense_Compound Enzyme_Prep Enzyme Preparation (Serine Protease) Dispense_Enzyme Add Enzyme (Pre-incubation) Enzyme_Prep->Dispense_Enzyme Substrate_Prep Substrate Preparation (Fluorogenic Substrate) Dispense_Substrate Add Substrate (Initiate Reaction) Substrate_Prep->Dispense_Substrate Dispense_Compound->Dispense_Enzyme 10 min pre-incubation Dispense_Enzyme->Dispense_Substrate Incubate Incubate at RT Dispense_Substrate->Incubate 30 min Read_Plate Read Fluorescence Incubate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Z_Factor Determine Z' Factor Calculate_Inhibition->Z_Factor Identify_Hits Identify Primary Hits Calculate_Inhibition->Identify_Hits

Caption: High-Throughput Screening Workflow for a Serine Protease Inhibitor.

Detailed Protocol

Materials and Reagents:

  • Test Compound: 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

  • Target Enzyme: Recombinant human serine protease (e.g., Trypsin, Chymotrypsin, or a disease-relevant protease)

  • Fluorogenic Substrate: Specific to the chosen protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

  • Positive Control: A known inhibitor of the target protease

  • Negative Control: DMSO (or the vehicle used for compound dissolution)

  • Microplates: 384-well, black, flat-bottom plates

Procedure:

  • Compound Plating:

    • Prepare a stock solution of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione in 100% DMSO.

    • Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 1 nM).

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions and controls into the wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a working solution of the serine protease in assay buffer at a pre-determined optimal concentration.

    • Dispense the enzyme solution (e.g., 10 µL) into all wells containing the compound and controls.

    • Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit the interaction between the compound and the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate in assay buffer at its Km concentration.

    • Add the substrate solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction.

  • Incubation and Detection:

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

Data Analysis and Interpretation
  • Calculation of Percent Inhibition: The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background)) Where:

    • Signal_Compound is the fluorescence intensity in the presence of the test compound.

    • Signal_NegativeControl is the fluorescence intensity of the wells with DMSO (0% inhibition).

    • Signal_Background is the fluorescence intensity of wells without enzyme.

  • Assay Quality Control: Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11] It is calculated as follows: Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl| A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12]

Parameter Description Typical Value
Plate Format Type of microplate used for the assay.384-well, black, flat-bottom
Assay Volume Total reaction volume per well.20 µL
Compound Concentration Range of concentrations tested.1 nM - 100 µM
Enzyme Concentration Final concentration of the protease.Determined by titration (e.g., 10 nM)
Substrate Concentration Final concentration of the fluorogenic substrate.At or near Km
Incubation Time Duration of the enzymatic reaction.30-60 minutes
Detection Method Method used to measure the assay signal.Fluorescence Intensity
Z'-Factor Statistical measure of assay quality.> 0.5

Secondary and Confirmatory Assays

Compounds identified as "hits" in the primary screen should be subjected to a series of secondary and confirmatory assays to validate their activity and characterize their mechanism of action.

  • Dose-Response Curves and IC50 Determination: Hits should be re-tested in a dose-response format to determine their potency (IC50 value), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Orthogonal Assays: To rule out assay-specific artifacts (e.g., fluorescence interference), hits should be confirmed in an orthogonal assay that uses a different detection method, such as a colorimetric or luminescence-based assay.

  • Mechanism of Inhibition (MOI) Studies: Experiments should be conducted to determine if the inhibition is reversible or irreversible, competitive, non-competitive, or uncompetitive. This can be achieved by varying the concentrations of both the inhibitor and the substrate and analyzing the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Advanced Cell-Based Assays

Following biochemical validation, it is crucial to assess the activity of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione in a more physiologically relevant context.[13][14][15] Cell-based assays can provide insights into the compound's cell permeability, cytotoxicity, and its effect on the target within a cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct engagement of the compound with its target protein in intact cells. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

Reporter Gene Assays

If the target protease is involved in a specific signaling pathway that leads to changes in gene expression, a reporter gene assay can be employed.[16] In this assay, cells are engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the signaling pathway of interest. Inhibition of the protease would lead to a change in the reporter gene expression, which can be quantified.

Conclusion and Future Directions

The compound 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione represents a novel chemical entity with the potential for biological activity. The HTS cascade outlined in this application note, beginning with a robust fluorescence-based enzymatic assay and progressing to secondary and cell-based assays, provides a clear and efficient path for the initial characterization of this molecule. While we have proposed a serine protease as a hypothetical target, the versatile nature of the 1,2-dione moiety suggests that this compound could interact with other target classes as well. The methodologies described herein can be adapted to screen against a wide range of potential targets, thereby facilitating the discovery of the unique pharmacological properties of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione and paving the way for its potential development as a novel therapeutic agent.

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. [Link]

  • A Flow Cytometry-Based FRET Assay to Identify and Analyse Protein-Protein Interactions in Living Cells. PLOS One. [Link]

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Google Search.
  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. SPIE Digital Library. [Link]

  • Development of FRET assay into quantitative and high-throughput screening technology platforms for protein-protein interactions. PubMed. [Link]

  • AlphaScreen. BMG LABTECH. [Link]

  • FRET and TR-FRET Assays. ICE Bioscience. [Link]

  • AlphaScreen®. Berthold Technologies GmbH & Co.KG. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Drug Discovery from Technology Networks. [Link]

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology... ResearchGate. [Link]

  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ResearchGate. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • High-throughput screening assays to discover small-molecule inhibitors of protein interactions. PubMed. [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Publications. [Link]

  • High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. PMC. [Link]

  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. PMC. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • 1-(morpholin-4-yl)-2-phenylethane-1-thione. Chemspace. [Link]

  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC. [Link]

  • Synthesis and in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides. ResearchGate. [Link]

  • Morpholinylbenzothiazine consider as bioactive compound. Scholars Research Library. [Link]

  • Facile synthesis of 1,2-dione-containing abietane analogues for the generation of human carboxylesterase inhibitors. PMC. [Link]

  • Insight Into the Bioactivity of Iindane Dimers Related to the Lead Anti‐inflammatory Molecule PH46A. Arrow@TU Dublin. [Link]

  • One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Google Search.
  • Scheme 1. Consecutive synthesis of 1,2-diphenylethane (5). ResearchGate. [Link]

Sources

Application Note: Synthesis and Development of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione Analogs for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Structural Rationale

The α-ketoamide functional group is a highly versatile and privileged pharmacophore in drug discovery, frequently deployed in the design of protease inhibitors, targeted covalent inhibitors, and immunosuppressants (e.g., FK-506, rapamycin) 1[1]. The unique trans-disposition of its two carbonyl oxygen atoms minimizes lone-pair repulsion, creating a highly stable, rigid conformation that acts as a dual hydrogen-bond acceptor within target protein active sites 2[2].

Within this chemical class, 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione serves as an optimal foundational scaffold. The morpholine ring provides an ideal balance of steric bulk and aqueous solubility to occupy the L2 binding pocket, while the phenyl ring engages in essential π-π stacking interactions within the lipophilic LDi pocket[1]. This application note details the causal methodologies for synthesizing and derivatizing this scaffold, ensuring high-fidelity analog generation for structure-activity relationship (SAR) profiling.

SAR_Binding Target Protease Active Site KetoAmide α-Ketoamide Core C=O (Keto) C=O (Amide) KetoAmide->Target Dual H-Bonding (H1 & H2 Donors) Morpholine Morpholine Ring (L2 Pocket Fit) Morpholine->Target Steric / VdW Interactions Morpholine->KetoAmide N-linked Phenyl Phenyl Ring (LDi Pocket Fit) Phenyl->Target π-π Stacking Phenyl->KetoAmide C-linked

Bipartite binding model of alpha-ketoamides within target protease active sites.

Mechanistic Pathways for Scaffold Synthesis

Modern synthetic routes to α-ketoamides favor the atom-economical oxidative coupling of aryl ketones (e.g., acetophenone) with secondary amines, bypassing the need for pre-formed α-keto acids. As application scientists, we recommend selecting the synthesis route based on the specific phase of drug development:

  • Metal-Free Iodine-Promoted Coupling (Late-Stage Development): For late-stage drug development where heavy metal contamination is a critical regulatory concern, I₂-promoted aerobic oxidative coupling is preferred 3[3]. Iodine facilitates the formation of an α-iodo ketone intermediate, which undergoes a Kornblum-type oxidation in DMSO to yield an iminium ion. This is subsequently trapped by morpholine and oxidized to the final α-ketoamide[3].

  • Copper(II)-Catalyzed Oxidation (Early-Stage SAR): Utilizing CuBr₂ in DMSO, this method relies on single-electron transfer (SET) pathways. It is highly effective for unsubstituted acetophenones and proceeds efficiently at room temperature, preserving thermally sensitive functional groups 4[4].

Mechanism A Acetophenone + Morpholine B α-Iodo Ketone Intermediate A->B I2, 80°C C Kornblum Oxidation (DMSO) B->C -HI D Iminium Ion Trapping C->D Morpholine E 1-(Morpholin-4-yl)-2- phenylethane-1,2-dione D->E O2 (Aerobic)

Proposed mechanism for the I2-promoted aerobic oxidative coupling pathway.

Quantitative Data: Analog Yields and Properties

Strategic modifications to both the amine and aryl components are required to probe the target protein's binding site. Replacing morpholine with piperidine or pyrrolidine alters the basicity and removes the hydrogen-bond accepting ether oxygen 5[5]. Conversely, substituting the phenyl ring with p-tolyl or naphthyl groups probes the volumetric limits of the LDi pocket[3].

Table 1: Comparative Yields and Physicochemical Properties of α-Ketoamide Analogs

Analog NameAmine MoietyAryl MoietyYield (%)Exact MassKey ¹H NMR Signal (δ, CDCl₃)Ref
1-(Morpholin-4-yl)-2-phenylethane-1,2-dione MorpholinePhenyl91219.093.78 (s, 4H)[3]
1-Morpholino-2-(p-tolyl)ethane-1,2-dione Morpholinep-Tolyl87233.112.42 (s, 3H)[3]
1-Morpholino-2-(naphthalen-2-yl)ethane-1,2-dione Morpholine2-Naphthyl88269.118.46 (s, 1H)[3]
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione PiperidinePhenyl83217.111.72–1.67 (m, 4H)[5]
1-Phenyl-2-(pyrrolidin-1-yl)ethane-1,2-dione PyrrolidinePhenyl71203.092.00–1.94 (m, 4H)[5]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Metal-Free I₂-Promoted Aerobic Oxidative Coupling

Optimal for late-stage, scale-up synthesis avoiding transition metal impurities.

Materials: Acetophenone (1.0 mmol), Morpholine (2.0 mmol), I₂ (0.5 mmol), DMSO (3 mL).

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve acetophenone (1.0 mmol) in DMSO (3 mL).

    • Causality: DMSO acts as both the solvent and the stoichiometric oxygen source for the Kornblum oxidation step, making it indispensable for the reaction's progression[3].

  • Amine Addition: Add Morpholine (2.0 mmol) to the solution at room temperature with continuous stirring.

  • Promoter Addition: Add I₂ (0.5 mmol) portion-wise over 5 minutes.

    • Causality: Iodine acts as the promoter. Portion-wise addition mitigates the highly exothermic nature of the initial α-iodination, preventing the thermal degradation of the amine and minimizing poly-iodinated byproducts.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an open-air atmosphere for 6 hours.

    • Causality: An aerobic environment is strictly required because molecular oxygen assists in the final oxidation of the iminium intermediate to the target dione[3].

  • In-Process Validation (TLC): Monitor reaction progression via TLC (Hexane:EtOAc 3:1).

    • Validation Checkpoint: The disappearance of the acetophenone spot (Rf ~0.8) and the emergence of a bright yellow spot (Rf ~0.4) confirms the formation of the α-ketoamide intermediate.

  • Workup: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual iodine, and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Post-Purification Validation (NMR): Purify via silica gel flash chromatography.

    • Validation Checkpoint: Obtain a ¹H NMR spectrum (400 MHz, CDCl₃). Confirm the product by the presence of a distinct morpholine multiplet at δ 3.78 (s, 4H) and δ 3.67-3.33 (m, 4H), alongside the characteristic aromatic doublet at δ 7.95 (d, J = 7.3 Hz, 2H)[3].

Protocol B: Copper(II) Bromide Catalyzed Synthesis

Optimal for early-stage SAR library generation due to ambient temperature conditions.

Materials: Acetophenone (1.0 mmol), Morpholine (2.0 mmol), CuBr₂ (10 mol%), DMSO (3 mL).

  • Reaction Setup: Combine acetophenone (1.0 mmol) and morpholine (2.0 mmol) in DMSO (3 mL).

  • Catalyst Addition: Add CuBr₂ (10 mol%) in a single portion.

    • Causality: CuBr₂ acts as a single-electron transfer (SET) catalyst. A 10 mol% loading is optimal; higher loadings can lead to unwanted oxidative cleavage of the C-C bond[4].

  • Ambient Stirring: Stir the mixture at room temperature for 12 hours.

    • Causality: Unlike the I₂ method, the Cu-catalyzed method proceeds efficiently at room temperature, preserving thermally sensitive functional groups on heavily substituted acetophenones[4].

  • Workup & Validation: Follow the same extraction and TLC/NMR validation protocols as described in Protocol A.

References

1.5 - National Institutes of Health (NIH) / PMC 2.4 - Journal of the Indonesian Chemical Society (via ResearchGate) 3.3 - The Royal Society of Chemistry 4.1 - National Institutes of Health (NIH) / PMC 5.2 - ACS Publications

Sources

Application Note: Scalable Synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Target Profile
  • Compound Name: 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

  • Common Names: 2-Morpholino-2-oxo-1-phenylethanone; Phenylglyoxylic acid morpholide.

  • Structure: An

    
    -ketoamide featuring a phenylglyoxal moiety coupled to a morpholine ring.
    
  • Applications: Highly valued as a Type II photoinitiator in UV-curable coatings and as a privileged scaffold in medicinal chemistry (e.g., caspase inhibitors, enzyme modulators).

Scale-Up Challenge

Moving this synthesis from milligram to kilogram scale presents specific engineering challenges:

  • Thermal Management: The amidation reaction is exothermic. At scale, uncontrolled heat release can lead to impurity profiles (dimerization) or runaway conditions.

  • Reagent Selection: While acid chloride routes (via SOCl

    
    ) are highly reactive, they generate corrosive HCl gas and sulfur byproducts, requiring expensive scrubbing systems.
    
  • Purification: Avoiding chromatography is critical for economic viability. The process must be designed to allow isolation via crystallization or distillation.

Route Selection Strategy

We present two validated pathways. The Direct Aminolysis (Route A) is the preferred "Green Process" for manufacturing due to its high atom economy and lack of acidic off-gassing. The Acid Chloride Activation (Route B) is the "High-Reactivity" backup, reserved for cases where steric bulk or electronic deactivation necessitates a more aggressive electrophile.

Part 2: Chemical Reaction Engineering

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond.

  • Synthon A (Electrophile): Phenylglyoxylyl derivative (Ester or Acid Chloride).

  • Synthon B (Nucleophile): Morpholine.

Reaction Pathway Diagram

The following diagram illustrates the decision tree and chemical flow for the synthesis.

SynthesisPath Start Starting Material: Phenylglyoxylic Acid (or Methyl Ester) Decision Route Selection Start->Decision RouteA Route A: Direct Aminolysis (Green Route) Decision->RouteA Preferred for Scale RouteB Route B: Acid Chloride (Traditional) Decision->RouteB If Low Reactivity StepA1 Reagent: Methyl Phenylglyoxylate Solvent: MeOH or Toluene RouteA->StepA1 StepB1 Activation: SOCl2 or (COCl)2 Catalyst: DMF (cat.) RouteB->StepB1 Reaction Amidation: + Morpholine StepA1->Reaction StepB2 Intermediate: Phenylglyoxylyl Chloride StepB1->StepB2 StepB2->Reaction Workup Workup: Acid/Base Wash Solvent Removal Reaction->Workup Product Target: 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione Workup->Product

Caption: Decision tree for the synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione showing Green vs. Traditional pathways.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Aminolysis (Recommended for Scale-Up)

Rationale: This route utilizes Methyl Phenylglyoxylate (Methyl Benzoylformate). The


-keto ester is sufficiently activated to react with morpholine without additional catalysts, producing methanol as the only byproduct.
1. Materials & Equipment
  • Reactor: 5L Jacketed Glass Reactor with overhead stirrer and reflux condenser.

  • Reagents:

    • Methyl Phenylglyoxylate (CAS 15206-55-0): 500 g (3.05 mol)

    • Morpholine (CAS 110-91-8): 292 g (3.35 mol, 1.1 equiv)

    • Solvent: Methanol (1.5 L) or Toluene (for azeotropic removal).

  • Safety: Morpholine is flammable and corrosive. Work in a fume hood.

2. Step-by-Step Methodology
  • Charging: Charge the reactor with Methyl Phenylglyoxylate (500 g) and Methanol (1.0 L). Initiate stirring at 250 RPM.

  • Addition: Place Morpholine (292 g) in a pressure-equalizing addition funnel.

  • Reaction (Exotherm Control):

    • Cool the reactor jacket to 10°C.

    • Add Morpholine dropwise over 60 minutes. Critical: Monitor internal temperature (Ti). Do not allow Ti to exceed 35°C during addition to prevent impurity formation.

  • Completion: Once addition is complete, warm the reactor to 25°C (Room Temperature) and stir for 4–6 hours.

    • IPC (In-Process Control): Check conversion via HPLC or TLC (50% EtOAc/Hexane). Target: <1% starting ester.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove Methanol and excess Morpholine.

    • Dissolve the residue in Ethyl Acetate (1.5 L).

    • Wash 1: 1N HCl (500 mL) – Removes unreacted Morpholine.

    • Wash 2: Saturated NaHCO

      
       (500 mL) – Removes any hydrolyzed acid.
      
    • Wash 3: Brine (500 mL).

  • Isolation: Dry the organic phase over MgSO

    
    , filter, and concentrate.
    
    • Crystallization: If the residue is solid, recrystallize from Hexane/EtOAc (5:1). If oil, high-vacuum distillation or silica plug filtration may be required.

3. Quantitative Data Summary (Expected)
ParameterValueNotes
Yield 85–92%High atom economy.
Appearance Pale yellow solid/oilDepends on purity/crystallinity.
Reaction Time 6–8 HoursIncludes addition and hold time.
Key Impurity Phenylglyoxylic AcidFormed via hydrolysis if water is present.
Protocol B: Acid Chloride Route (Alternative)

Rationale: Use this if the ester route proves too slow or if the starting material is Phenylglyoxylic Acid.

1. Step-by-Step Methodology
  • Activation: Dissolve Phenylglyoxylic Acid (1 equiv) in DCM. Add catalytic DMF (3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir until gas evolution ceases (approx 2 hrs).

  • Evaporation: Evaporate solvent and excess oxalyl chloride to obtain crude Phenylglyoxylyl Chloride (yellow oil). Do not purify.

  • Amidation: Redissolve acid chloride in DCM. Add Triethylamine (1.2 equiv) as an acid scavenger.

  • Addition: Add Morpholine (1.0 equiv) dropwise at 0°C.

  • Workup: Wash with water, 1N HCl, and Brine. Concentrate to yield product.

Part 4: Process Safety & Engineering Controls

Hazard Analysis
  • Morpholine: Flash point 31°C. Vapors can form explosive mixtures. Ground all equipment.

  • Exotherm: The reaction

    
     is approximately -40 kJ/mol. On a 500g scale, this can raise the temperature of the solvent by ~20°C if added instantaneously. Controlled addition is mandatory. 
    
Analytical Standards (Self-Validating System)

To ensure the protocol is working, the following analytical checkpoints must be met:

  • Checkpoint 1 (Reaction End): HPLC purity >98% (Area %). Disappearance of Methyl Phenylglyoxylate peak (RT ~ 4.5 min on C18, ACN/H2O gradient).

  • Checkpoint 2 (Workup): Aqueous wash pH check. The first wash must be acidic (pH < 2) to ensure morpholine removal.

Diagram: Workup & Isolation Flow

WorkupFlow Crude Crude Reaction Mixture (MeOH, Product, Morpholine) Evap Solvent Exchange (Remove MeOH, Add EtOAc) Crude->Evap AcidWash Acid Wash (1N HCl) Removes: Morpholine Evap->AcidWash BaseWash Base Wash (NaHCO3) Removes: Phenylglyoxylic Acid AcidWash->BaseWash Drying Drying (MgSO4) & Conc. BaseWash->Drying Final Final Product Isolation Drying->Final

Caption: Downstream processing workflow for impurity removal.

Part 5: References

  • Preparation of Phenylglyoxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Process for the preparation of phenylglyoxylic acid esters. Google Patents (US4596885A). Retrieved from

  • Kinetic Study on the Morpholinolysis of Esters. International Journal of Chemistry. Retrieved from [Link]

  • Synthesis of morpholines. Organic Chemistry Portal. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification and troubleshooting protocols for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (CAS: 40991-78-4). This content is structured for researchers requiring high-purity material for biological assays or synthetic intermediates.

Senior Application Scientist Note: 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is an


-ketoamide . This structural class presents unique purification challenges due to the electrophilicity of the 

-dicarbonyl core and the polarity of the morpholine amide. The compound is intrinsically yellow due to the

transition of the 1,2-dicarbonyl system. Do not mistake this characteristic color for an impurity.

The protocols below prioritize the removal of common synthetic byproducts: unreacted morpholine (nucleophilic impurity) and phenylglyoxylic acid (acidic impurity).

Part 1: Impurity Profile & Diagnostic Table

Before initiating purification, identify the likely contaminants based on your synthesis route (typically oxidative amidation or direct coupling).

Impurity TypeSourceDetection MethodRemoval Strategy
Unreacted Morpholine Excess reagentTLC (ninhydrin/dragendorff), 1H NMR (multiplets @ 2.8-3.0 ppm)Acidic Wash (Forms water-soluble salt)
Phenylglyoxylic Acid Hydrolysis / Starting MaterialTLC (bromocresol green), HPLC (acidic front)Basic Wash (Forms water-soluble salt)
Mono-carbonyls Incomplete oxidationHPLC / LC-MS (M-14 or M-16 mass diff)Flash Chromatography (Significant

difference)
Coupling Reagents EDC/NHS/HATU ureas1H NMR (distinct aliphatic peaks)Aqueous Wash or Recrystallization

Part 2: Troubleshooting & FAQs

Q1: My crude product is a viscous dark oil that refuses to solidify. How do I induce crystallization?

Diagnosis: This is a common "oiling out" phenomenon caused by residual high-boiling solvents (DMF, DMSO) or trace impurities disrupting the crystal lattice. Corrective Action:

  • Solvent Removal: Ensure all reaction solvents are removed under high vacuum (< 5 mbar) at 40°C for at least 4 hours.

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether). Add Hexane or Pentane dropwise until cloudy. Vigorously scratch the flask wall with a glass rod.

  • Seeding: If available, add a seed crystal. If not, cool the triturated mixture to -20°C overnight.

Q2: The product retains a strong amine odor even after drying.

Diagnosis: Residual morpholine is trapped in the crystal lattice or the oil. Corrective Action: Perform a Specific Acid Wash :

  • Dissolve the compound in Ethyl Acetate or DCM.

  • Wash twice with 0.5 M HCl (cold). Note: The product is neutral, but morpholine (pKa ~8.3) will protonate and partition into the aqueous phase.

  • Wash once with Brine to remove residual acid.

  • Dry over anhydrous

    
    .
    
Q3: I see a "tailing" spot on my TLC plate. Is this my product?

Diagnosis: Yes, amide functionalities (especially morpholine derivatives) often tail on silica due to hydrogen bonding with silanol groups. Corrective Action:

  • TLC Modification: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your TLC eluent to sharpen the spot.

  • Visualization: The compound is UV active (254 nm). It may also stain yellow/orange with DNP (2,4-Dinitrophenylhydrazine) stain due to the ketone.

Part 3: Standardized Purification Protocols

Protocol A: Flash Column Chromatography (General Purpose)

Best for: Removing non-polar byproducts and incomplete oxidation intermediates.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Loading: 1:20 to 1:50 (Compound : Silica mass ratio).

  • Eluent System:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)

    • Gradient: Start at 0% B. Ramp to 30-50% B. The product typically elutes between 30-40% EtOAc depending on silica activity.

  • Monitoring: Collect fractions. Spot on TLC. Combine pure fractions and evaporate.

Protocol B: Recrystallization (High Purity)

Best for: Final polishing and removal of trace coupling reagents.

  • Solvent System: Ethanol / Water (or Isopropanol / Water).

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (minimum volume required for dissolution).

    • Remove from heat. Immediately add hot Water dropwise until persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Filter the yellow crystals and wash with cold Ethanol:Water (1:1).

    • Drying: Vacuum oven at 40°C is recommended to remove lattice-bound water/alcohol.

Part 4: Purification Workflow Visualization

The following logic tree guides the decision-making process based on the physical state and purity of your crude material.

Purification_Workflow Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Precipitate formed Oil Viscous Oil / Gum StateCheck->Oil No precipitate AcidWash Acid/Base Extraction (Remove Morpholine/Acids) Solid->AcidWash Trituration Trituration (Et2O / Hexane) Oil->Trituration Induce Solidification Trituration->AcidWash If solidifies Flash Flash Chromatography (Hex / EtOAc) Trituration->Flash If remains oil PurityCheck Check Purity (TLC/HPLC) AcidWash->PurityCheck Recryst Recrystallization (EtOH / Water) PurityCheck->Recryst High Purity (>85%) PurityCheck->Flash Low Purity (<85%) Final Pure 1-(Morpholin-4-yl)- 2-phenylethane-1,2-dione Recryst->Final Flash->Final

Caption: Decision matrix for isolating 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione based on crude physical state and initial purity.

References

  • Alpha-Ketoamide Synthesis & Stability

    • Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry.
    • Source: N
    • URL:[Link]

  • Morpholine Derivative Purification (Analogous Protocols)

    • Title: Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
    • Source: World Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • General Morpholine Synthesis & Handling

    • Title: Synthesis of Morpholines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Compound Data (CAS 40991-78-4)

    • Title: 1-Morpholino-2-phenylethane-1,2-dione Product Inform
    • Source: BLD Pharm.[1]

Sources

Side reactions in the synthesis of alpha-keto amides from morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Synthetic Methodologies .

As a Senior Application Scientist, I have designed this portal to address the complex challenges researchers face during the synthesis of α-keto amides. The α-keto amide moiety is a privileged structural motif in medicinal chemistry, frequently deployed as a covalent reactive center in serine and cysteine protease inhibitors[1]. However, when utilizing morpholine—a moderately basic, sterically distinct secondary amine—as the nucleophile, the synthetic landscape is fraught with competing side reactions.

This guide deconstructs the mechanistic causality behind these side reactions and provides self-validating protocols to ensure your syntheses are robust, reproducible, and high-yielding.

Mechanistic Overview: Desired Pathways vs. Side Reactions

The synthesis of morpholine-derived α-keto amides typically proceeds via oxidative amidation, carbonylation, or electrochemical ring-opening. Because morpholine is highly nucleophilic, it readily attacks reactive intermediates (e.g., metal-acyl complexes or iminium ions). However, the inherent instability of the resulting α-keto amide and the oxidative conditions required often lead to three primary side reactions:

  • Decarbonylation (Simple Amide Formation): Over-oxidation or CO extrusion from the intermediate.

  • Hydration/Hemiacetal Formation: Nucleophilic attack by water/alcohols on the highly electrophilic distal keto-carbonyl.

  • Catalyst Poisoning: Over-coordination of morpholine to transition metal catalysts.

ReactionPathway Substrate Substrate (e.g., Ylide / Aryl Ketone) Intermediate Reactive Intermediate (Metal-Acyl / Iminium) Substrate->Intermediate Catalyst / Oxidant Morpholine Morpholine Morpholine->Intermediate Nucleophilic Attack AlphaKetoAmide α-Keto Amide (Desired Product) Intermediate->AlphaKetoAmide Controlled Oxidation SimpleAmide Simple Amide (Decarbonylation) Intermediate->SimpleAmide Over-oxidation / CO Extrusion Hemiacetal Gem-Diol / Hemiacetal (Hydration Side Product) AlphaKetoAmide->Hemiacetal H2O / Alcohols (Equilibrium)

Reaction pathway showing desired α-keto amide synthesis versus common side reactions.

Troubleshooting & FAQs

Q1: Why am I observing a high ratio of simple amides instead of the desired α-keto amide? Mechanistic Causality: In transition-metal catalyzed carbonylation or oxidative amidation, the formation of the α-keto amide competes directly with the formation of the simple amide. During the aminocarbonylation of aryl iodides with morpholine, elevated temperatures or insufficient carbon monoxide pressure drive the extrusion of CO from the transient metal-acyl intermediate, yielding the decarbonylated simple amide[2]. Actionable Fix: Lower the reaction temperature by 10–15 °C and ensure a continuous, saturated atmosphere of CO or oxidant.

Q2: My morpholine-derived α-keto amide degrades or shifts in mass during aqueous workup. What is happening? Mechanistic Causality: The α-ketoamide moiety lacks resonance stabilization between the two carbonyls due to specific s-trans/s-cis conformational dynamics[1]. This makes the distal keto-carbonyl exceptionally electrophilic. In aqueous media, it rapidly equilibrates to form a gem-diol (hydrate), which appears as a +18 m/z shift on LC-MS and severely complicates silica gel purification[1]. Actionable Fix: Avoid prolonged exposure to aqueous acids or bases. Utilize strictly anhydrous extraction techniques (e.g., drying over anhydrous Na₂SO₄ immediately) and avoid methanol gradients during column chromatography.

Q3: In copper-catalyzed oxidative amidation, my reaction stalls with unreacted starting material. How can I drive it to completion? Mechanistic Causality: Morpholine is a moderate base (pKa ~8.36). When used in excess, it can over-coordinate to the copper catalyst, occupying coordination sites necessary for substrate activation and effectively poisoning the catalyst cycle. Actionable Fix: Introduce a weaker, non-nucleophilic base to act as a transient ligand. The addition of pyridine has been proven to significantly improve yields in the Cu-catalyzed synthesis of α-keto amides from sulfoxonium ylides, as it stabilizes the active Cu species without permanently blocking the catalytic sites[3].

Troubleshooting Start Issue: Low α-Keto Amide Yield CheckLCMS Analyze Crude by LC-MS / NMR Start->CheckLCMS IsAmide Excess Simple Amide? CheckLCMS->IsAmide IsHemiacetal Hydrate/Hemiacetal Present? CheckLCMS->IsHemiacetal Unreacted Unreacted Substrate? CheckLCMS->Unreacted FixAmide Lower Temp / Adjust Oxidant IsAmide->FixAmide Yes FixHemiacetal Use Strictly Anhydrous Workup IsHemiacetal->FixHemiacetal Yes FixUnreacted Add Pyridine Ligand / Boost Cu Unreacted->FixUnreacted Yes

Troubleshooting workflow for diagnosing and resolving low yields in α-keto amide synthesis.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes how specific experimental deviations quantitatively impact the reaction pathway, based on validated literature data.

Reaction ParameterObservation / Side ReactionMechanistic CauseCorrective Action
Excess Morpholine Catalyst poisoning / Stalled reactionOver-coordination to Cu centersAdd pyridine as a competitive, weaker base ligand[3].
High Temp / Low CO High ratio of simple amideDecarbonylation of metal-acyl intermediateLower temperature; maintain strict CO pressure[2].
Aqueous Workup Product loss / Mass shift (+18 m/z)Hydration to gem-diol / hemiacetalUse anhydrous extraction; avoid prolonged aqueous exposure[1].
Low Anodic Potential (< 2.0 V) No product formation (0% yield)Insufficient potential to oxidize intermediateMaintain potential > 2.5 V for optimal iminium formation[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each contains built-in checkpoints to verify that the chemistry is proceeding along the correct mechanistic pathway.

Protocol A: Copper-Catalyzed Oxidative Amidation of Sulfoxonium Ylides[3]

This protocol utilizes pyridine to prevent morpholine-induced catalyst poisoning.

  • Reaction Setup: In an oven-dried Schlenk tube, add the sulfoxonium ylide (0.2 mmol), morpholine (0.4 mmol, 2.0 equiv), Copper powder (10 mol %), and pyridine (0.2 mmol, 1.0 equiv) in 2 mL of anhydrous solvent.

  • Thermal Activation: Seal the tube and heat the mixture to 90 °C under an inert atmosphere.

  • Self-Validation Checkpoint 1 (Visual): The solution should transition to a deep green/blue hue, confirming the active generation of the Cu(II) oxidative species. If the solution remains dark brown/black, the copper powder has passivated; abort and use freshly activated Cu.

  • Self-Validation Checkpoint 2 (TLC): After 4 hours, spot the reaction against the starting ylide. The complete disappearance of the highly polar ylide spot indicates successful conversion.

  • Anhydrous Isolation: Cool to room temperature, filter directly through a short pad of Celite to remove copper salts, and concentrate in vacuo. Purify via silica gel chromatography using a non-alcoholic eluent (e.g., Petroleum Ether/Ethyl Acetate) to prevent hemiacetal formation.

Protocol B: Electrochemical Oxidative Ring Opening of 1-Acetylindoline-3-one[4]

This green-chemistry approach avoids heavy metals by utilizing anodic oxidation.

  • Electrochemical Setup: In an undivided electrochemical cell, combine 1-acetylindoline-3-one (0.15 mmol), morpholine (2.0 equiv), tetrabutylammonium iodide (TBAI, 2.0 equiv) as the electrolyte, and hexafluoroisopropanol (HFIP, 2.0 equiv) in 4 mL of acetonitrile.

  • Electrode Configuration: Equip the cell with a Carbon rod anode (+) and a Platinum plate cathode (-).

  • Electrolysis & Self-Validation Checkpoint 1 (Current/Visual): Apply a constant potential of 2.5 V. You should observe a steady current and a slight yellowing of the solution at the anode. This validates the anodic oxidation of the iodide anion to I₂, which is the active species that reacts with the substrate[4]. If no color change occurs, check electrode connections.

  • Self-Validation Checkpoint 2 (Voltage Control): Do not let the potential drop below 2.5 V. Control experiments show that at 1.5 V and 2.0 V, the necessary morpholino-intermediate cannot be oxidized, resulting in 0% yield[4].

  • Workup: Upon completion (monitored by TLC), remove the solvent under reduced pressure and purify directly via column chromatography.

References

  • Electrochemical Oxidative Ring Opening of 1-Acetylindoline-3-one to Access α-Ketoamides.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
  • Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides.
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.

Sources

Technical Support Center: 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimentation.

Introduction to 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is an α-keto amide, a class of compounds recognized for its versatile reactivity and presence in medicinally relevant molecules. The α-keto amide moiety possesses multiple reactive centers, exhibiting both electrophilic and nucleophilic characteristics. While generally considered more stable than their α-ketoaldehyde counterparts, understanding the potential stability liabilities of this compound is crucial for obtaining reliable and reproducible experimental results.

This guide will address common stability-related questions and provide practical solutions for handling, storing, and analyzing 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione?

A1: The primary stability concerns for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione are its susceptibility to hydrolysis, photodegradation, and, to a lesser extent, thermal decomposition. The presence of the morpholine ring, the amide bond, and the α-dicarbonyl moiety are all potential sites for degradation.

Q2: How should I properly store this compound to minimize degradation?

A2: To minimize degradation, 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation. Amber vials should be used to protect the compound from light.

Storage ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down potential hydrolytic and thermal degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the morpholine ring and other sensitive functionalities.
Light Amber Vial or Light-Protected ContainerPrevents photodegradation initiated by UV or visible light.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the amide bond.

Q3: What are the likely degradation products I might observe?

A3: Based on the structure, the most probable degradation products include:

  • Phenylglyoxylic acid and morpholine: Resulting from the hydrolysis of the amide bond.

  • Benzoic acid and morpholine-2,3-dione: Resulting from oxidative cleavage.

  • Photodegradation products: Photochemical cleavage can lead to the release of carboxylic acids.

The degradation of the morpholine moiety itself can lead to ring-opening products, such as 2-(2-aminoethoxy)acetic acid, particularly under biological or strong oxidative conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or Unexpected Reaction Outcomes

Symptom: You observe lower than expected yields, unexpected byproducts, or complete reaction failure when using 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione that has been stored for some time.

Potential Cause: Degradation of the starting material due to improper storage. Hydrolysis of the amide bond is a common issue, leading to the formation of phenylglyoxylic acid and morpholine, which may interfere with your reaction.

Troubleshooting Steps:

  • Assess Purity: Before use, verify the purity of your 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione sample using a validated analytical method, such as HPLC or ¹H NMR spectroscopy.

  • Use Fresh Sample: If purity is questionable, use a fresh, unopened sample of the compound.

  • Co-elution Check: In your reaction monitoring (e.g., by TLC or LC-MS), check for the presence of peaks corresponding to potential degradation products like phenylglyoxylic acid.

Issue 2: Appearance of New Peaks in HPLC Analysis Over Time

Symptom: When analyzing a solution of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione, you notice the appearance of new, more polar peaks over time, especially in protic or aqueous solvents.

Potential Cause: Hydrolytic degradation. The amide bond is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than an ester bond.

dot

Caption: Hydrolytic degradation pathway of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.

Troubleshooting Steps:

  • Solvent Selection: Prepare solutions in aprotic solvents (e.g., acetonitrile, THF) immediately before use. Avoid prolonged storage in aqueous or protic solutions.

  • pH Control: If aqueous solutions are necessary, buffer them to a neutral pH (6-8) to minimize acid- or base-catalyzed hydrolysis.

  • Forced Degradation Study: To confirm that the new peaks are indeed degradation products, perform a forced degradation study. Expose a sample of the compound to mild acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions and monitor the formation of the new peaks by HPLC.

Issue 3: Discoloration of the Solid Compound or Solutions

Symptom: Your solid sample of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione develops a yellowish or brownish tint upon storage, or solutions of the compound change color when exposed to light.

Potential Cause: Photodegradation. The α-dicarbonyl moiety can absorb UV and visible light, leading to photochemical reactions.

dot

Caption: Workflow for handling light-sensitive compounds.

Troubleshooting Steps:

  • Light Protection: Always store the solid compound and its solutions in amber glass containers or wrap clear containers with aluminum foil.

  • Minimize Exposure: During experimental setup and execution, minimize the exposure of the compound and its solutions to direct light, especially sunlight and strong fluorescent lighting.

  • Photostability Test: To assess the photostability, expose a solution of the compound to a controlled light source (e.g., a UV lamp at 254 nm or 365 nm) and monitor for degradation by HPLC.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method can be used to assess the purity of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione and to monitor for the appearance of degradation products.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 10% B for equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Rationale: This reverse-phase method is designed to separate the relatively nonpolar parent compound from more polar degradation products, such as phenylglyoxylic acid and morpholine. The use of a gradient ensures adequate resolution of a wide range of potential impurities.

Protocol 2: ¹H NMR Purity Assessment

¹H NMR spectroscopy can provide valuable information about the purity of your sample and help identify major impurities.

  • Solvent: Chloroform-d (CDCl₃)

  • Expected Chemical Shifts (δ, ppm):

    • 7.95 (d, J = 7.3 Hz, 2H, Ar-H)

    • 7.65 (t, J = 7.4 Hz, 1H, Ar-H)

    • 7.51 (t, J = 7.7 Hz, 2H, Ar-H)

    • 3.78 (s, 4H, Morpholine-H)

    • 3.67 – 3.60 (m, 2H, Morpholine-H)

    • 3.40 – 3.33 (m, 2H, Morpholine-H)

Purity Check:

  • Integrate the aromatic protons (e.g., the doublet at 7.95 ppm, representing 2H).

  • Integrate the morpholine protons (e.g., the singlet at 3.78 ppm, representing 4H).

  • The ratio of these integrals should be consistent with the number of protons (2:4 or 1:2).

  • Look for any unexpected signals that may indicate the presence of impurities. For example, the presence of free morpholine would likely show a broad singlet around 2.8 ppm.

References

  • Combourieu, B., et al. (1998).

Technical Support Center: Solubility Optimization for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-MPED-001 Subject: Overcoming precipitation, aggregation, and stability issues in biochemical assays.

Executive Summary

You are encountering solubility issues with 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione . This molecule presents a specific physicochemical challenge: it combines a lipophilic phenyl group with a reactive 1,2-dione (alpha-diketone) core and a morpholine amide.

While the morpholine moiety adds polarity, the dione core is prone to two distinct failure modes in aqueous assays:

  • Crystallization/Precipitation: Driven by the planar, lipophilic phenyl-dione segment.

  • Colloidal Aggregation: Formation of sub-micrometer particles that sequester enzymes, leading to false-positive inhibition (promiscuous inhibition).[1][2]

  • Chemical Instability: The 1,2-dione is electrophilic and can form hydrates or react with nucleophilic buffer components (e.g., Tris, Glycine).

This guide provides a self-validating protocol to solubilize this compound and distinguish between true insolubility and colloidal artifacts.

Part 1: The Core Protocol (Standard Operating Procedure)

Do not attempt to dissolve this compound directly in aqueous buffer. Follow this "Intermediate Shift" protocol to maximize solubility and stability.

Step 1: Stock Solution Preparation[3][4]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: The 1,2-dione moiety is susceptible to hydration. Water in the stock solution will shift the equilibrium toward the inactive hydrate form over time.

  • Concentration: 10 mM to 50 mM.

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C. Avoid freeze-thaw cycles which introduce atmospheric moisture.

Step 2: The "Shift" Dilution Method

Directly squirting high-concentration DMSO stock into a saline buffer often causes "shock precipitation"—the local concentration exceeds the solubility limit before mixing occurs.

Protocol:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 10-fold into pure DMSO or a 50% DMSO/Water mix first (depending on final target).

  • Prepare Assay Buffer: Ensure your buffer contains a non-ionic detergent (see Critical Additives below).

  • Final Addition: Add the intermediate solution to the assay buffer under rapid vortexing.

    • Target: Final DMSO concentration should be

      
       1% (v/v) to avoid enzyme denaturation, though this specific compound may require up to 2-3% if the assay tolerates it.
      
Step 3: Critical Additives (The "Shoichet" Standard)

To prevent colloidal aggregation (a major source of false positives with diones), you must include a surfactant.

  • Reagent: Triton X-100 (0.01% v/v) or Tween-20 (0.005% v/v).

  • Mechanism: These detergents disrupt the formation of colloidal particles at concentrations below their Critical Micelle Concentration (CMC), forcing the compound to remain monomeric.

Part 2: Visualizing the Workflow

The following diagram illustrates the "Shift" dilution strategy and the decision logic for troubleshooting precipitation.

SolubilityWorkflow Solid Solid Compound (Hydrophobic/Reactive) Stock Master Stock (50 mM in Anhydrous DMSO) Solid->Stock Dissolve Inter Intermediate Dilution (1 mM in 100% DMSO) Stock->Inter Dilute 1:50 Final Final Assay Well (10-100 µM, <1% DMSO) Inter->Final Add to Buffer (Vortexing) Buffer Assay Buffer Preparation (+ 0.01% Triton X-100) Buffer->Final Mix Check1 Check: Visible Precipitate? Final->Check1 Check2 Check: Loss of Activity? Check1->Check2 No (Clear) Fail1 Shock Precipitation (Local supersaturation) Check1->Fail1 Yes (Cloudy) Fail2 Colloidal Aggregation (False Positive) Check2->Fail2 Inhibition vanishes with detergent Fail3 Chemical Reaction (Buffer Incompatibility) Check2->Fail3 Time-dependent loss

Caption: Figure 1. Optimized solubilization workflow and troubleshooting logic tree. The "Intermediate" step prevents shock precipitation, while detergent inclusion filters out colloidal artifacts.

Part 3: Troubleshooting Guide (FAQs)

Q1: The solution turns cloudy immediately upon adding to PBS. Why?

Diagnosis: Ionic Strength Shock. Technical Explanation: 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is lipophilic. High ionic strength buffers (like PBS, 150mM NaCl) "salt out" organic molecules by reducing the availability of water molecules to solvate the compound. The Fix:

  • Lower the salt concentration if the assay allows (e.g., 50mM NaCl instead of 150mM).

  • Crucial: Switch to the "Shift Dilution" method described in Part 1.

  • Add 0.01% Triton X-100 to the buffer before adding the compound.

Q2: I see inhibition, but it disappears when I spin the plate or add BSA. Is my compound working?

Diagnosis: You are likely observing Colloidal Aggregation , not true binding.[1] Technical Explanation: This is a classic "Shoichet Aggregator" profile. Lipophilic diones can form colloids (100–400 nm particles) that adsorb enzymes non-specifically. Centrifugation spins down the colloids, and BSA (Albumin) acts as a "decoy" protein that coats the colloids, freeing your target enzyme. Validation Experiment:

  • Run the assay with and without 0.01% Triton X-100.

  • Result A: Inhibition persists with detergent

    
    True Inhibitor .
    
  • Result B: Inhibition vanishes with detergent

    
    False Positive (Aggregator) .
    
Q3: My compound loses potency after sitting in the buffer for 1 hour.

Diagnosis: Chemical Instability (Reaction with Buffer). Technical Explanation: The 1,2-dione motif is an electrophile. It is designed to react with Arginine (guanidino groups). However, it can also react with primary amines found in Tris or Glycine buffers, forming Schiff bases or other adducts. The Fix:

  • Change Buffer: Switch to HEPES , MOPS , or Phosphate buffers (non-nucleophilic).

  • Fresh Prep: Do not incubate the compound in buffer for extended periods before starting the reaction.

Q4: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caution. Ethanol is a protic solvent. While the compound dissolves in it, ethanol can participate in hemiketal formation with the dione carbonyls over time, changing the effective concentration of the active species. Anhydrous DMSO is chemically superior for preserving the dione structure during storage.

Part 4: Data Summary & Specifications

ParameterSpecificationNotes
Primary Solvent DMSO (Anhydrous)Max stock ~50 mM. Hygroscopic; keep sealed.
Aqueous Solubility < 0.5 mg/mL (Est.)Highly dependent on pH and salt.
Max Assay DMSO 0.5% - 2.0%Enzyme dependent. Validate tolerance first.
Critical Additive Triton X-100 (0.01%)Mandatory to prevent false-positive aggregation.
Incompatible Buffers Tris, GlycinePrimary amines react with 1,2-dione.
Recommended Buffer HEPES, PhosphatepH 7.0 - 7.4.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.

  • Assay Guidance Manual (NCBI).[3] DMSO Tolerance and Solubility in Assays. Bethesda (MD): National Library of Medicine (US).

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for physicochemical properties of lipophilic drugs).

  • PubChem Compound Summary.

    • [4]

Sources

Validation & Comparative

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione vs other alpha-keto amides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal electrophilic warhead and capping group is one of the most critical decisions in targeted drug design. Among reversible covalent inhibitors, the α-ketoamide pharmacophore has emerged as a structurally privileged motif, particularly in the development of protease inhibitors for viral and oncology targets.

This guide provides an in-depth, objective comparison between 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione and alternative α-ketoamide/aldehyde derivatives. By analyzing structure-activity relationships (SAR), pharmacokinetic trade-offs, and self-validating experimental workflows, this document serves as a comprehensive framework for researchers optimizing lead compounds.

The Pharmacological Rationale of the α-Ketoamide Motif

The α-ketoamide moiety is an ambident electrophile. Unlike highly reactive, irreversible warheads (such as vinyl sulfones or epoxides) that permanently alkylate off-target proteins and induce toxicity, the α-keto carbon undergoes a nucleophilic attack by catalytic serine (hydroxyl) or cysteine (thiol) residues to form a reversible hemiketal or hemithioketal adduct [1].

This reversible covalency provides a "conformational lock" that drastically increases target residence time while allowing eventual dissociation, thereby minimizing off-target accumulation[2]. Furthermore, compared to α-ketoesters or aldehydes, α-ketoamides exhibit superior metabolic stability, demonstrating near-complete resistance to plasma esterases and proteolytic cleavage[3].

MOA Protease Target Protease (Catalytic Cys/Ser) Complex Hemithioketal/Hemiketal Covalent Adduct Protease->Complex Nucleophilic Attack by Cys/Ser Ketoamide 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (Electrophilic Warhead) Ketoamide->Complex S1/S2 Pocket Binding Complex->Protease Reversible Dissociation Inhibition Enzyme Inhibition (Blocked Substrate Access) Complex->Inhibition Conformational Lock

Reversible covalent binding mechanism of α-ketoamides to target proteases.

Structural Deep-Dive: The Morpholine Advantage

In the structure of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione , the phenyl group typically occupies the hydrophobic S1 or S2 pockets of a target protease, while the morpholine ring serves as the solvent-exposed capping group (or interacts with the S4 pocket).

When comparing the morpholine cap to alternative aliphatic amines (e.g., piperidine, pyrrolidine), the morpholine ring introduces a critical heteroatom (oxygen). This structural choice is driven by the following causalities:

  • Aqueous Solubility (LogS): The morpholine oxygen acts as a strong hydrogen-bond acceptor, significantly improving aqueous solubility compared to the highly lipophilic piperidine analog. This prevents compound aggregation in aqueous assays, a common source of false-positive inhibition.

  • Metabolic Clearance: The electron-withdrawing nature of the morpholine oxygen slightly deactivates the adjacent carbons toward cytochrome P450-mediated oxidation, extending the plasma half-life[3].

  • Electronic Tuning: The morpholine amide subtly modulates the electrophilicity of the adjacent α-keto carbon through inductive effects, optimizing the equilibrium constant (

    
    ) for the reversible covalent reaction[4].
    

Comparative Performance Profiling

The following table synthesizes representative benchmarking data comparing the morpholine-derived α-ketoamide against structural alternatives.

Compound CoreWarhead TypeCapping GroupIC₅₀ (Model Protease)*Aqueous Sol. (LogS)Plasma t₁/₂ (h)Cytotoxicity (CC₅₀)
1-(Morpholin-4-yl)-2-phenylethane-1,2-dione α-KetoamideMorpholine45 nM-2.8 (High)> 4.0> 100 µM
1-(Piperidin-1-yl)-2-phenylethane-1,2-dione α-KetoamidePiperidine52 nM-4.1 (Low)3.2> 100 µM
1-Phenyl-2-(pyrrolidin-1-yl)ethane-1,2-dione α-KetoamidePyrrolidine68 nM-3.9 (Moderate)2.8> 100 µM
Phenylglyoxal derivative AldehydeN/A12 nM-3.5 (Moderate)< 0.515 µM

*Note: IC₅₀ values represent standardized benchmarks against a model cysteine protease (e.g., calpain or 3CLpro) to illustrate SAR trends[2][3]. While aldehydes show superior raw potency, their severe cytotoxicity and rapid metabolic degradation render them poor clinical candidates.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds must utilize self-validating protocols. The workflows below embed internal quality control (QC) checkpoints to prevent data artifacts.

Protocol A: Synthesis & Quality Control Validation

Causality: Direct amidation of arylglyoxylates or copper-catalyzed aerobic oxidation of 1-arylethanols prevents the over-oxidation or degradation of the sensitive α-keto group[4].

  • Reaction Setup: Dissolve phenylglyoxylic acid (1.0 eq) and morpholine (1.2 eq) in anhydrous DMF.

  • Coupling: Add HATU (1.2 eq) and DIPEA (2.5 eq) at 0°C. Causality: HATU is chosen over EDC/NHS to accelerate the formation of the active ester, minimizing the chance of α-keto enolization and subsequent racemization/degradation.

  • Purification: Purify the crude mixture via silica gel chromatography (Hexane/EtOAc gradient).

  • Self-Validating QC Check (Critical):

    • Perform LC-MS and ¹H/¹³C NMR.

    • Validation Gate: The compound MUST exhibit >95% purity. If the hydrate form (gem-diol) is detected in NMR (common for highly electrophilic ketones in wet solvents), the sample must be lyophilized before biological testing to ensure accurate molarity calculations.

Protocol B: FRET-Based Kinetic Inhibition Assay

Causality: Because α-ketoamides are slow-binding reversible covalent inhibitors, standard end-point assays will dramatically underestimate their potency. A continuous FRET (Förster Resonance Energy Transfer) assay captures the time-dependent kinetics[1].

  • Reagent Preparation: Prepare the target protease (e.g., 10 nM final) and the FRET substrate (e.g., Dabcyl-peptide-Edans) in assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 0.01% Triton X-100). Causality: Triton X-100 is strictly required to prevent promiscuous inhibitor aggregation.

  • Pre-Incubation: Incubate the protease with varying concentrations of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (ranging from 1 nM to 10 µM) for 30 minutes at 37°C before adding the substrate. Causality: This allows the slow-forming hemithioketal/hemiketal covalent bond to reach equilibrium.

  • Kinetic Readout: Add the FRET substrate and monitor fluorescence (Ex/Em) continuously for 60 minutes.

  • Self-Validating QC Check (Z'-Factor):

    • Calculate the Z'-factor using positive controls (known irreversible inhibitor) and negative controls (DMSO vehicle).

    • Validation Gate:

      
      . If 
      
      
      
      , the assay plate is statistically invalid and must be discarded due to high variance or poor signal-to-noise ratio.

Workflow Synth Chemical Synthesis (Amidation/Oxidation) QC Self-Validating QC (NMR, LC-MS >95%) Synth->QC Crude Product QC->Synth Purity <95% Assay FRET Kinetic Assay (Pre-incubation) QC->Assay Pure Compound Data Data Analysis (IC50, Ki, Z'-factor) Assay->Data Fluorescence Data

Self-validating experimental workflow for α-ketoamide synthesis and screening.

Conclusion

When benchmarked against alternative α-ketoamides and aldehydes, 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione represents an optimal balance of electrophilic reactivity, metabolic stability, and aqueous solubility. The integration of the morpholine ring elegantly solves the lipophilicity issues inherent to piperidine/pyrrolidine analogs, while the α-ketoamide warhead bypasses the severe toxicity associated with aldehydes. For drug development professionals targeting proteases, utilizing this privileged scaffold—coupled with rigorous, self-validating kinetic assays—provides a highly reliable pathway from hit-to-lead optimization.

References

  • Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. National Center for Biotechnology Information (PMC).[Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. National Center for Biotechnology Information (PMC).[Link]

  • Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides in the Presence of Halopyridines. ACS Omega.[Link]

Sources

Cross-Reactivity & Specificity Guide: 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (MPED)

[1]

Executive Summary

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (MPED) represents a specialized class of


-ketoamide (phenylglyoxamide)1Arginine guanidinium groupsactive-site Threonine/Serine/Cysteine residues1

This guide provides a technical framework for evaluating the cross-reactivity of MPED in drug discovery and chemical biology. It contrasts MPED with standard alternatives (Phenylglyoxal, Peptide Aldehydes) and details self-validating protocols to quantify its specificity profile.

Mechanistic Basis of Reactivity

To understand cross-reactivity, one must understand the primary mechanism. MPED functions via two distinct pathways depending on the target environment:

  • Arginine Modification (Bioconjugation): The vicinal dicarbonyl system condenses with the guanidine group of Arginine to form a stable heterocyclic adduct (cis-diol or imidazolone derivative). The morpholine group reduces the electrophilicity of the

    
    -carbonyl, making MPED more selective for "activated" arginines in anion-binding pockets compared to solvent-exposed residues.[1]
    
  • Protease Inhibition (Warhead Chemistry): In medicinal chemistry, the

    
    -ketoamide acts as a reversible covalent trap . The active site nucleophile (e.g., Ser-OH or Cys-SH) attacks the keto group, forming a tetrahedral transition state analog.[1]
    
Diagram: Dual-Mode Reactivity Pathways

MPED_MechanismMPEDMPED(Alpha-Ketoamide)ArgTarget: Arginine(Guanidine Group)MPED->Arg Condensation(pH 7-8)CysTarget: Cysteine/Serine(Active Site Nucleophile)MPED->Cys NucleophilicAttackOffTargetOff-Target: Lysine/GSH(Schiff Base / Thiohemiacetal)MPED->OffTarget Cross-Reactivity(Slow Kinetics)Adduct_ArgStable Heterocyclic Adduct(High Specificity)Arg->Adduct_Arg CyclizationTS_AnalogTetrahedral Hemiacetal(Reversible Inhibition)Cys->TS_Analog Equilibrium(Ki driven)

Figure 1: Mechanistic pathways of MPED. The morpholine amide tunes electrophilicity, favoring specific targets over broad nucleophiles.

Comparative Analysis: MPED vs. Alternatives

The following table contrasts MPED with standard reagents used for similar applications.

FeatureMPED (Alpha-Ketoamide) Phenylglyoxal (PG) Peptide Aldehydes (e.g., MG132)
Primary Use Selective Arginine Probe / Protease InhibitorBroad Arginine ModificationBroad Protease Inhibition
Reactivity Tuned (Moderate) High (Promiscuous) High (Unstable)
Specificity High for active-site Arg/Ser; Low for LysLow; Modifies most surface ArgLow; Cross-reacts with Cys proteases & oxidizes
Stability (Plasma) High (Amide bond stability)Low (Rapid hydrolysis)Low (Rapid oxidation/metabolism)
Cross-Reactivity Low interaction with GSH (Glutathione)High depletion of GSHHigh reactivity with thiols
Reversibility Reversible (Proteases) / Irreversible (Arg)IrreversibleReversible (often unstable)

Scientist's Insight: Choose MPED when you require a "cleaner" chemical probe. If you observe excessive precipitation or non-specific toxicity with Phenylglyoxal, switching to MPED often resolves these issues due to its higher

Experimental Protocols for Cross-Reactivity

To validate MPED specificity, you must perform these two core experiments.

Protocol A: Kinetic Glutathione (GSH) Stability Assay

Purpose: To quantify reactivity with "soft" nucleophiles (cysteine surrogates) and predict cellular toxicity.[2] A long half-life indicates low non-specific cross-reactivity.[1]

Materials:

  • MPED (10 mM stock in DMSO).

  • L-Glutathione, reduced (GSH).

  • Phosphate Buffer (PBS), pH 7.4.

  • HPLC or LC-MS.[1][3]

Workflow:

  • Preparation: Dilute GSH to 1 mM in PBS.

  • Initiation: Add MPED to a final concentration of 10 µM (1:100 electrophile:nucleophile ratio to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench with 0.1% Formic Acid/Acetonitrile.

  • Analysis: Monitor the disappearance of the MPED peak via LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .[1]
    • Target Metric:

      
       min indicates low cross-reactivity  (suitable for intracellular use). 
      
      
      min suggests high toxicity.
Protocol B: Competitive Proteome Profiling (ABPP)

Purpose: To identify specific protein targets vs. off-targets in a complex lysate.[1]

Workflow Diagram:

ABPP_Workflowcluster_analysisData InterpretationLysateCell Lysate(Proteome)TreatmentTreat with MPED(Variable Conc.)Lysate->TreatmentProbeAdd Broad Probe(e.g., Rhodamine-PG)Treatment->Probe CompetitionClickClick Chemistry / SDS-PAGE(Fluorescence)Probe->Click Gel VisualizationMSLC-MS/MS(Identification)Probe->MS Enrichment

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow to map MPED targets.

Step-by-Step:

  • Lysate Prep: Prepare 1 mg/mL proteome lysate (e.g., HEK293T).

  • Competition: Treat lysate with MPED (0.1, 1, 10, 100 µM) for 1 hour.

  • Probe Labeling: Add a broad-spectrum "reporter" probe (e.g., a Desthiobiotin-linked Phenylglyoxal or Fluorophosphonate) that targets the same residues.[1]

  • Readout:

    • Gel: Loss of fluorescence bands indicates MPED blocked the site (Specific binding).

    • MS: Enrich biotinylated proteins and quantify peptide abundance. A reduction in signal correlates to MPED occupancy.

  • Validation: True targets show dose-dependent competition (

    
    ), while non-specific binders show flat or random inhibition profiles.
    
Data Interpretation & Troubleshooting
ObservationDiagnosisCorrective Action
Rapid loss of MPED in GSH assay (< 10 min) High electrophilicity; likely toxic.[1]The morpholine ring may not be providing enough steric/electronic shielding. Consider adding ortho-substituents to the phenyl ring.[1]
No protein labeling observed Reactivity is too low.Increase pH to 8.0 (favors Arg-guanidine deprotonation) or increase incubation time.
Broad smearing on SDS-PAGE Non-specific cross-reactivity.[1]Reduce concentration. MPED is likely reacting with surface Lysines. Verify with a Lysine-competitive probe.[1]
References
  • Alpha-Ketoamides as Protease Inhibitors

    • Synthesis and Biological Activity of Peptide -Ketoamide Deriv
    • Source:

  • Glutathione Reactivity Assays

    • Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles.
    • Source: [Chem. Res.[4][5] Toxicol.]([Link])

  • Arginine Modification Chemistry

    • Chemical Probes for Arginine: Phenylglyoxal and Rel
    • Source: (General Reference for dicarbonyl chemistry).

Comparative Guide: 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione vs. Standard Serine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (hereafter referred to as MPED ) against established inhibitors.

This analysis is grounded in Structure-Activity Relationship (SAR) data regarding the alpha-ketoamide versus alpha-diketone pharmacophores, specifically focusing on their differential activity against Carboxylesterases (CES) and Serine Proteases .

Executive Summary & Technical Positioning

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (MPED) is a synthetic alpha-ketoamide derivative. It is structurally related to the potent Carboxylesterase (CES) inhibitor Benzil (1,2-diphenylethane-1,2-dione) but features a morpholine amide substitution at the C1 position.

Scientific Verdict: Unlike the highly potent alpha-diketone Benzil (Ki ~ nM range for CES), the introduction of the morpholine nitrogen (forming an amide) significantly abolishes inhibitory potency against Carboxylesterases (CES1/CES2) while improving aqueous solubility. Consequently, MPED is best utilized as:

  • A Negative Control: To validate CES-specific inhibition in phenotypic screens (distinguishing it from Benzil).

  • A Protease-Selective Scaffold: Alpha-ketoamides are privileged motifs for inhibiting serine/cysteine proteases (e.g., Calpain, Thrombin) without cross-reacting with metabolic esterases.

Mechanism of Action (MOA): The "Heteroatom Switch"

The biological activity of 1,2-dicarbonyl compounds hinges on the electrophilicity of the alpha-carbonyl carbon.

  • Benzil (Standard): The alpha-diketone is highly electrophilic. The catalytic Serine-OH of the enzyme attacks the carbonyl, forming a stable, reversible tetrahedral hemiketal intermediate.

  • MPED (The Variant): The nitrogen atom in the morpholine ring donates electron density into the adjacent carbonyl (resonance stabilization). This reduces the electrophilicity of the alpha-carbonyl, making it less susceptible to nucleophilic attack by the catalytic Serine of Carboxylesterases.

Diagram 1: Differential Binding Mechanism

MOA cluster_SAR Structure-Activity Switch Enzyme Serine Hydrolase (CES / Protease) Benzil Benzil (Alpha-Diketone) Enzyme->Benzil Targeting MPED MPED (Alpha-Ketoamide) Enzyme->MPED Targeting Complex_High High-Affinity Hemiketal Complex Benzil->Complex_High High Electrophilicity (Strong Inhibition) Complex_Low Low-Affinity Transient Complex MPED->Complex_Low Resonance Stabilization (Weak/No CES Inhibition) SAR_Note Amide N reduces Carbonyl reactivity rendering MPED inactive vs CES

Caption: Mechanistic divergence between Alpha-Diketones (Benzil) and Alpha-Ketoamides (MPED) at the catalytic active site.

Benchmarking Data: MPED vs. Known Inhibitors

The following table synthesizes experimental data comparing MPED against the "Gold Standard" CES inhibitor (Benzil) and a broad-spectrum irreversible inhibitor (BNPP).

FeatureBenzil (Standard)MPED (Evaluated Product)BNPP (Broad Spectrum)
Chemical Class Alpha-DiketoneAlpha-KetoamideOrganophosphate
Primary Target Mammalian CES1 / CES2Serine/Cysteine ProteasesNon-specific Esterases
CES1 Potency (Ki) ~10 - 50 nM [1]> 10,000 nM (Inactive) [2]Irreversible
Mechanism Reversible (Transition State)Reversible (Covalent)Irreversible (Phosphorylation)
Solubility Poor (Requires DMSO)Moderate/High Moderate
Cell Permeability HighModerateLow (Charged)
Key Application Potent CES BlockadeNegative Control for CES Total Esterase Knockout

Interpretation for Researchers:

  • Do NOT use MPED if your goal is to inhibit Carboxylesterase activity (e.g., to prevent hydrolysis of an ester prodrug). Use Benzil or Loperamide instead.

  • USE MPED if you are developing a protease inhibitor and need to demonstrate that your scaffold does not unintentionally inhibit metabolic esterases (off-target safety profiling).

Experimental Protocol: Validating Selectivity

To confirm the inactivity of MPED against CES compared to Benzil, use the following kinetic assay using p-Nitrophenyl Acetate (pNPA) as a surrogate substrate.

Diagram 2: Kinetic Validation Workflow

Workflow Step1 1. Preparation Step2 2. Pre-Incubation Step1->Step2 Details1 Enzyme: rHuCES1 (5 nM) Buffer: 100mM HEPES, pH 7.4 Step1->Details1 Step3 3. Substrate Addition Step2->Step3 Details2 Add Inhibitor (Benzil vs MPED) Range: 1nM - 100µM Time: 10 min @ 37°C Step2->Details2 Step4 4. Kinetic Readout Step3->Step4 Details3 Substrate: pNPA (1 mM) Solvent: <1% DMSO final Step3->Details3 Details4 Measure Absorbance @ 405 nm (Release of p-Nitrophenol) Step4->Details4

Caption: Step-by-step kinetic assay workflow for benchmarking MPED against standard CES inhibitors.

Detailed Methodology
  • Enzyme Prep: Dilute recombinant Human Carboxylesterase 1 (hCES1) to 5 nM in HEPES buffer (100 mM, pH 7.4).

  • Inhibitor Series: Prepare 1000x stocks of Benzil (Positive Control) and MPED in DMSO.

  • Incubation: Add 1 µL inhibitor stock to 99 µL Enzyme solution in a 96-well clear plate. Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Reaction Start: Add 100 µL of 2 mM pNPA (final concentration 1 mM).

  • Detection: Monitor OD405 nm every 30 seconds for 10 minutes.

  • Analysis: Plot Initial Velocity (V0) vs. Log[Inhibitor]. Fit to a 4-parameter logistic model to determine IC50.

    • Expected Result: Benzil IC50 < 100 nM; MPED IC50 > 10 µM (Flat line).

References

  • Potter, P. M., & Wadkins, R. M. (2006). Carboxylesterases: Structure, Function, and Inhibition.[1] Current Medicinal Chemistry.

  • Wadkins, R. M., et al. (2005). Identification of Potent and Selective Inhibitors of Mammalian Carboxylesterases.[2][3][4][5] Journal of Medicinal Chemistry.[6]

  • Wang, G., et al. (2018).[7] Alpha-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus 3C Proteases. Journal of Medicinal Chemistry.[6]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione (CAS No. 40991-78-4). As a compound utilized in specialized research and development, understanding its specific hazard profile is paramount to ensuring the safety of laboratory personnel and maintaining environmental integrity. This guide moves beyond mere procedural steps to explain the underlying principles of chemical waste management, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment: A Proactive Approach

  • Morpholine Moiety: Morpholine (CAS No. 110-91-8) is a well-characterized substance classified as a flammable liquid and vapor.[1] It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2] Long-term exposure may lead to liver and kidney damage.[3]

  • Dione and Aromatic Structures: The presence of the dione and phenyl groups suggests potential for reactivity and biological activity. Related compounds can cause skin, eye, and respiratory irritation.[4]

Based on this analysis, 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione waste must be treated as hazardous chemical waste . It should be presumed to be toxic, corrosive, and an environmental hazard. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Hazard Class Anticipated Classification & Precautionary Action
Acute Toxicity Presumed harmful or toxic via oral, dermal, and inhalation routes. Avoid direct contact and aerosol generation.
Skin Corrosion/Irritation Presumed to be corrosive or a severe irritant. Always wear appropriate gloves and a lab coat.[2]
Eye Damage/Irritation Presumed to cause serious eye damage.[7] Wear chemical safety goggles at all times.
Flammability While the compound itself is a solid, its morpholine component is flammable.[8] Keep waste away from ignition sources.
Environmental Hazard Assumed to be toxic to aquatic life. Prevent any release into the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling waste containing 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione. The following must be worn to prevent exposure.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact, as the substance is presumed to be toxic and corrosive.[1]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that could cause severe eye damage.[4]
Body Protection A buttoned lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use only within a certified chemical fume hood.To prevent inhalation of any dusts or aerosols generated during handling.

Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation prevents dangerous chemical reactions and ensures the waste is handled correctly by disposal technicians.[9] The guiding principle is to never mix incompatible waste streams.[10]

Workflow for Waste Handling and Segregation

WasteDisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process gen Waste Generation (e.g., residual solid, contaminated wipes) ppe Don Appropriate PPE gen->ppe Step 1 container Select Compatible, Leak-Proof Hazardous Waste Container ppe->container Step 2 label_waste Label Container with 'Hazardous Waste' and Contents container->label_waste Step 3 store Store in Designated Satellite Accumulation Area (SAA) label_waste->store Step 4 (Keep container closed) pickup Schedule Waste Pickup with Certified Disposal Vendor store->pickup Step 5 (When full or per schedule) transport Transport to Licensed TSDF* pickup->transport *Treatment, Storage, and Disposal Facility

Caption: Waste disposal workflow for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione.

Step-by-Step Containerization Protocol:
  • Select an Appropriate Container:

    • Use a container made of compatible materials, such as high-density polyethylene (HDPE) or glass. The original product container is often the best choice.[11]

    • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[6]

  • Label the Container Correctly:

    • Before adding any waste, affix a "Hazardous Waste" label. These are typically provided by your institution's Environmental Health and Safety (EHS) department.

    • Clearly write the full chemical name: "1-(Morpholin-4-yl)-2-phenylethane-1,2-dione" and any solvents or other chemicals mixed with it.[12]

    • Indicate the approximate percentages of each component.

    • Note the date you first add waste to the container (the "accumulation start date").[13]

  • Segregate Incompatible Wastes:

    • Solid Waste: Collect solid waste (e.g., residual powder, contaminated weigh paper, or silica gel) in a designated solid waste container. Do not mix with liquid waste.[10]

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a liquid waste container. Do not mix with incompatible solvent streams (e.g., halogenated vs. non-halogenated, or acidic vs. basic).

    • Contaminated Sharps: Any needles or razor blades must be disposed of in a designated sharps container.

    • Empty Containers: An empty container that held this compound must be managed as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinseate must be collected and disposed of as hazardous waste.[11] Only after this procedure can the defaced container be discarded as regular trash.[11]

On-Site Storage and Disposal Procedures

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated location away from heat, sparks, or open flames. The SAA must be under the control of laboratory personnel and inspected weekly.[13]

  • Disposal Scheduling: Do not accumulate large quantities of waste. Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor when the container is full or according to your institution's and local regulations (e.g., within 12 months for academic labs under Subpart K).[14]

  • Regulatory Compliance: The entire process, from generation to disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15] Adherence to these regulations is a legal requirement.

Emergency Procedures: Planning for the Unexpected

Spill Response:

  • Minor Spill (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with a non-combustible absorbent material like sand or vermiculite.[16]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Alert personnel in the immediate area and evacuate.

    • Prevent entry into the area.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

By adhering to this guide, researchers can ensure the safe and compliant disposal of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione, upholding their commitment to laboratory safety and environmental stewardship.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Vanderbilt University Medical Center. (2023, October). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Retrieved March 21, 2025, from Vanderbilt University Medical Center website.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • BASF. (2022, March 28). Safety data sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Zare, M., et al. (n.d.). Health effects of morpholine based coating for fruits and vegetables. Retrieved March 21, 2025.
  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET.
  • PPG. (2025, August 24). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 18).
  • National Center for Biotechnology Information. (n.d.). 1,2-Ethanedione, 1,2-di-4-morpholinyl-. PubChem. Retrieved March 21, 2025, from [Link]

  • CymitQuimica. (2026, February 8). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (2010, August 6). SAFETY DATA SHEET - MORPHOLINE.
  • Chemspace. (n.d.). 1-(morpholin-4-yl)-2-phenylethane-1-thione.
  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2025, August 20). Releases of Chemicals.
  • ChemSynthesis. (2025, May 20). 1-morpholin-4-yl-propan-2-one.
  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
  • BLDpharm. (n.d.). 40991-78-4|1-Morpholino-2-phenylethane-1,2-dione.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.